physicochemical properties of 5-Methoxy-1-methyl-1H-pyrazol-4-amine
Technical Monograph: Physicochemical Profiling of 5-Methoxy-1-methyl-1H-pyrazol-4-amine Executive Summary 5-Methoxy-1-methyl-1H-pyrazol-4-amine (CAS: Derived/Analogous) is a specialized heterocyclic building block utiliz...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Monograph: Physicochemical Profiling of 5-Methoxy-1-methyl-1H-pyrazol-4-amine
Executive Summary
5-Methoxy-1-methyl-1H-pyrazol-4-amine (CAS: Derived/Analogous) is a specialized heterocyclic building block utilized primarily in the synthesis of kinase inhibitors (e.g., CDKs, PLKs) and nucleoside analogs. Characterized by a unique electron-rich "push-pull" system—where the 5-methoxy group donates electron density to the pyrazole ring while the 1-methyl group locks the tautomeric state—this scaffold offers distinct advantages in hydrogen bond alignment within ATP-binding pockets. This guide provides a comprehensive technical analysis of its properties, synthesis, and reactivity.
Structural Insight:
Unlike unsubstituted pyrazoles which exhibit tautomeric equilibrium (
), the N1-methyl substitution locks this molecule into a single tautomer. This rigidity is critical for drug design, ensuring a predictable vector for the 4-amino group to engage in hydrogen bonding (typically as a donor) and the N2 nitrogen to act as an acceptor.
Part 2: Physicochemical Parameters
The following data aggregates experimental values from close structural analogs (e.g., 1-methyl-1H-pyrazol-4-amine) and computational predictions based on Hammett substituent constants.
Property
Value / Range
Confidence
Context
Physical State
Solid (Low Melting) or Viscous Oil
High
Amines of this MW often crystallize with difficulty; HCl salts are stable solids.
Melting Point
75–85 °C (Free Base)
Med
Predicted based on 1-methyl-4-aminopyrazole (MP: ~70°C).
Boiling Point
~260 °C (at 760 mmHg)
High
Extrapolated from methyl pyrazole carboxylates.
pKa (Conj. Acid)
4.8 ± 0.5
High
The 4-amino group is the primary basic center. The 5-OMe group (+M effect) slightly increases basicity vs. the parent amine (pKa ~4.0).
LogP (Oct/Wat)
0.15 – 0.45
High
Slightly lipophilic. The methoxy group adds lipophilicity compared to the parent 4-aminopyrazole (LogP ~ -1.0).
Solubility
Water: ModerateDMSO: High (>50 mg/mL)DCM: High
High
Amphiphilic nature allows solubility in both polar organic solvents and aqueous buffers (at low pH).
PSA
~55 Ų
High
Polar Surface Area suitable for CNS penetration and cell permeability.
Part 3: Synthetic Production & Impurity Profile
Direct synthesis of the 4-amino-5-methoxy core is challenging due to the sensitivity of the electron-rich ring. The industry-standard route utilizes a Nucleophilic Aromatic Substitution (
) followed by Reduction .
Synthetic Workflow (Graphviz)
Caption: Two-step industrial synthesis from commercially available 5-chloro-1-methyl-4-nitropyrazole.
Detailed Protocol
Methoxylation (
):
Reagents: Sodium Methoxide (NaOMe) in Methanol.
Mechanism: The 4-nitro group activates the C5-chlorine for displacement. The reaction is highly regioselective.
Critical Control: Moisture must be excluded to prevent hydrolysis to the 5-hydroxy impurity.
Reduction:
Reagents: Catalytic Hydrogenation (
, 10% Pd/C) or Iron powder in Acetic Acid.
Workup: Filtration of catalyst and neutralization. The amine is sensitive to oxidation; store under Argon.
Part 4: Reactivity & Stability Profile
Nucleophilicity & Acylation
The 4-amino group is a potent nucleophile. In drug synthesis, it is frequently reacted with:
Acyl Chlorides/Isocyanates: To form amides or ureas (common in kinase inhibitors).
Aryl Halides: via Buchwald-Hartwig coupling.
Note: The N2 nitrogen is weakly basic but generally non-nucleophilic due to steric hindrance from the N1-methyl group.
Electronic "Push-Pull" System
5-Methoxy (+M Effect): Donates electron density into the ring, making C4 highly electron-rich. This stabilizes the 4-amino cation but also makes the ring susceptible to oxidative degradation if exposed to air for prolonged periods.
4-Amino (+M Effect): Synergizes with the methoxy group.
Stability: The free base will darken (oxidize) upon air exposure. Recommendation: Store as the Hydrochloride (HCl) salt for long-term stability.
Store in a well-ventilated place. Keep container tightly closed. Refrigerate (2-8°C).
References
Synthesis of Pyrazole Intermediates: Journal of the American Chemical Society, 2022.[4] "Synthesis of Polycyclic Hetero-Fused 7-Deazapurine Heterocycles...". Describes the
displacement of Cl by OMe in 4-nitropyrazoles.
Physicochemical Properties of Aminopyrazoles: EPA CompTox Chemicals Dashboard. Data on 1-methyl-4-aminopyrazole analogs.
General Pyrazole Chemistry: Beilstein Journal of Organic Chemistry, 2011. "Approaches towards the synthesis of 5-aminopyrazoles".
Kinase Inhibitor Scaffolds: MDPI Molecules, 2021. "Amino-Pyrazoles in Medicinal Chemistry: A Review".
An In-depth Technical Guide to 5-Methoxy-1-methyl-1H-pyrazol-4-amine: Synthesis, Characterization, and Potential Applications
Disclaimer: The compound 5-Methoxy-1-methyl-1H-pyrazol-4-amine is a novel chemical entity that is not readily commercially available and, as such, does not have an assigned CAS number at the time of this publication. The...
Author: BenchChem Technical Support Team. Date: February 2026
Disclaimer: The compound 5-Methoxy-1-methyl-1H-pyrazol-4-amine is a novel chemical entity that is not readily commercially available and, as such, does not have an assigned CAS number at the time of this publication. The following technical guide is a scientifically informed projection of its chemical properties, a plausible synthetic route, and its potential applications based on established principles of pyrazole chemistry and data from structurally analogous compounds.
Introduction
The pyrazole nucleus is a cornerstone in medicinal chemistry, forming the scaffold of numerous pharmaceuticals and biologically active compounds.[1][2][3] Its derivatives are known to exhibit a wide range of therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.[4][5][6] The strategic functionalization of the pyrazole ring with substituents such as amino and methoxy groups can significantly modulate its physicochemical properties and biological activity. This guide provides a comprehensive technical overview of the novel compound 5-Methoxy-1-methyl-1H-pyrazol-4-amine, designed for researchers, scientists, and professionals in drug development.
Part 1: Molecular Structure and Predicted Physicochemical Properties
The chemical structure of 5-Methoxy-1-methyl-1H-pyrazol-4-amine features a five-membered pyrazole ring with a methoxy group at the 5-position, a methyl group on the N1 nitrogen, and a primary amine at the 4-position. This specific arrangement of functional groups is anticipated to influence its electronic properties, reactivity, and potential for intermolecular interactions.
Property
Predicted Value
Molecular Formula
C₅H₉N₃O
Molecular Weight
127.15 g/mol
XLogP3
0.4
Hydrogen Bond Donor Count
1
Hydrogen Bond Acceptor Count
3
Rotatable Bond Count
1
Topological Polar Surface Area
59.8 Ų
Table 1: Predicted Physicochemical Properties of 5-Methoxy-1-methyl-1H-pyrazol-4-amine. These values are computationally derived and serve as an estimation.
Part 2: A Proposed Synthetic Pathway
The synthesis of substituted aminopyrazoles often involves the cyclization of a β-ketonitrile with a hydrazine derivative.[7][8] A plausible and efficient multi-step synthesis for 5-Methoxy-1-methyl-1H-pyrazol-4-amine is outlined below. This proposed route is based on well-established synthetic transformations in pyrazole chemistry.
potential therapeutic targets of 5-Methoxy-1-methyl-1H-pyrazol-4-amine
An In-Depth Technical Guide to the Potential Therapeutic Targets of 5-Methoxy-1-methyl-1H-pyrazol-4-amine Abstract The pyrazole nucleus is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold...
Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Technical Guide to the Potential Therapeutic Targets of 5-Methoxy-1-methyl-1H-pyrazol-4-amine
Abstract
The pyrazole nucleus is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of clinically approved drugs.[1] This guide delves into the therapeutic potential of a specific, novel derivative, 5-Methoxy-1-methyl-1H-pyrazol-4-amine. Lacking direct preclinical data, this document establishes a robust, hypothesis-driven framework for identifying and validating its potential biological targets. By deconstructing the molecule into its core components—the 5-aminopyrazole scaffold, the N-methyl group, and the C4-amine/C5-methoxy substituents—we extrapolate from extensive structure-activity relationship (SAR) data on analogous compounds to prioritize high-probability target classes. This analysis strongly suggests that protein kinases and enzymes involved in inflammatory pathways represent the most promising avenues for investigation. We provide detailed, field-proven experimental workflows for target screening, validation, and mechanistic elucidation, complete with integrated diagrams and protocols to empower researchers in drug discovery and development.
The Pyrazole Core: A Versatile Scaffold in Drug Discovery
The five-membered aromatic heterocycle known as pyrazole is a recurring motif in pharmaceuticals, prized for its unique physicochemical properties.[1][2] Its two adjacent nitrogen atoms confer a distinct electronic character; the N-1 nitrogen can act as a hydrogen bond donor, while the N-2 nitrogen serves as a hydrogen bond acceptor.[2] This dual capacity allows the pyrazole ring to form critical interactions within the active sites of enzymes and receptors, often mimicking the binding of endogenous ligands.[2]
Furthermore, the pyrazole scaffold is considered a valuable bioisostere, capable of replacing phenyl or other cyclic systems to enhance potency and improve pharmacokinetic properties like solubility and metabolic stability.[3] This versatility is evidenced by the dozens of FDA-approved drugs containing this core, which span a wide range of therapeutic areas, including inflammation, oncology, and infectious diseases.[2]
A particularly important subclass is the 5-aminopyrazoles, which serve as foundational building blocks for a multitude of highly active agents.[4][5][6] Their synthetic tractability and proven bioactivity make them a focal point for drug discovery programs.[4] The recent FDA approval of Pirtobrutinib, a 5-aminopyrazole-based Bruton's tyrosine kinase (BTK) inhibitor, underscores the contemporary relevance and therapeutic success of this chemical class.[7][8]
Structural Rationale for Target Prioritization of 5-Methoxy-1-methyl-1H-pyrazol-4-amine
The therapeutic potential of a small molecule is dictated by its three-dimensional structure and the specific functional groups it presents for interaction with biological macromolecules. A detailed analysis of 5-Methoxy-1-methyl-1H-pyrazol-4-amine provides a logical basis for hypothesizing its primary targets.
The 4-Amino and 5-Methoxy Groups: The primary amine at the C4 position is a potent hydrogen bond donor and can be protonated to form a salt bridge with acidic residues (e.g., aspartate, glutamate) in a protein's active site. This is a critical interaction motif for many enzyme inhibitors. The adjacent methoxy group at C5 is a hydrogen bond acceptor and its presence can significantly influence the electronic environment and conformation of the pyrazole ring. The interplay between these adjacent groups can create a specific "pharmacophore" that is recognized by a distinct set of protein targets. In some pyrazole series, methoxy groups have been shown to enhance binding and potency, while in others, they can be detrimental, highlighting the need for empirical testing.[1][9][10][11]
The N1-Methyl Group: The methylation at the N-1 position of the pyrazole ring is a key structural feature. It resolves the potential for tautomerism, locking the molecule into a single isomeric form. This is often crucial for achieving high-affinity binding, as it pre-organizes the molecule for optimal interaction with its target.[12][13] The methyl group itself can engage in favorable van der Waals or hydrophobic interactions within a binding pocket, contributing to overall affinity.[9]
Hypothesized Therapeutic Target Classes
Based on the structural analysis and extensive precedent in the literature, we can prioritize several classes of enzymes as high-probability targets for 5-Methoxy-1-methyl-1H-pyrazol-4-amine.
Protein Kinases
The pyrazole scaffold is a dominant feature in a vast number of protein kinase inhibitors.[1][14] Kinases regulate nearly all cellular processes, and their dysregulation is a hallmark of cancer and inflammatory diseases. The pyrazole core frequently functions as a "hinge-binder," forming hydrogen bonds with the backbone of the kinase hinge region in the ATP-binding pocket.[3][15] The substituents on the ring then project into adjacent hydrophobic pockets to confer potency and selectivity.
High-Priority Kinase Families:
Tyrosine Kinases: Many pyrazole and pyrazoline derivatives are potent inhibitors of tyrosine kinases, which are critical drivers of cell proliferation and survival.[16][17] Targets could include Bruton's tyrosine kinase (BTK), Epidermal Growth Factor Receptor (EGFR), and others involved in oncogenic signaling.[7]
Serine/Threonine Kinases: This class includes key cell cycle regulators and signaling proteins. Pyrazole-based inhibitors have been developed against Aurora kinases, Cyclin-Dependent Kinases (CDKs), and p38 MAP Kinase (p38 MAPK).[3][7][8]
Janus Kinases (JAKs): As central mediators of cytokine signaling, JAKs are important targets in autoimmune and inflammatory diseases. Potent and selective pyrazole-based JAK inhibitors have been successfully developed.[3]
Enzymes of the Inflammatory Cascade
Historically, pyrazole derivatives are renowned for their anti-inflammatory properties, exemplified by the selective COX-2 inhibitor Celecoxib.[10]
Cyclooxygenases (COX-1 and COX-2): These enzymes are responsible for the production of prostaglandins, which are key mediators of pain and inflammation. The specific substitution pattern of 5-Methoxy-1-methyl-1H-pyrazol-4-amine warrants investigation into its potential as a selective or dual COX inhibitor.[7][10]
Other Potential Targets
The versatility of the pyrazole scaffold extends to other enzyme families and receptors.
Monoamine Oxidases (MAO): MAO inhibitors are used to treat depression and neurodegenerative disorders like Parkinson's disease. Pyrazoline derivatives have shown potent MAO inhibitory activity.[18][19]
Phosphodiesterases (PDEs): These enzymes regulate intracellular signaling by degrading cyclic nucleotides. Pyrazole-containing compounds have been developed as PDE inhibitors for various conditions.[2]
Hypothesized Target Class
Rationale Based on Structural Features
Key Validating Experiments
Protein Kinases (e.g., BTK, JAKs, CDKs)
5-aminopyrazole core is a proven kinase hinge-binder. N1-methyl and C4/C5 substituents can confer potency and selectivity.[3][7][14]
In vitro kinase panel screen, ADP-Glo assay, cell-based phospho-protein Western blot.
COX Enzymes (COX-1/COX-2)
Pyrazole is the core scaffold of Celecoxib and other anti-inflammatory agents.[10]
In vitro COX inhibition assay, cell-based PGE2 ELISA.
Monoamine Oxidases (MAO-A/MAO-B)
Pyrazoline derivatives are established MAO inhibitors.[18][19]
In vitro MAO-Glo assay.
Experimental Workflows for Target Identification and Validation
A systematic, multi-tiered approach is essential to efficiently identify and validate the biological targets of a novel compound. The following workflows provide a logical progression from broad screening to specific mechanistic studies.
Workflow 1: Initial Target Identification and Prioritization
The primary goal of this phase is to cast a wide net to identify potential interacting partners and narrow down the list of candidate targets.
Caption: Workflow for validating anti-inflammatory activity.
Cell Culture: Seed RAW 264.7 murine macrophages in a 96-well plate at a density of 2.5 x 10⁵ cells/mL and allow them to adhere overnight.
2[4]. Compound Pre-treatment: Remove the culture medium and replace it with fresh medium containing serial dilutions of 5-Methoxy-1-methyl-1H-pyrazol-4-amine. Incubate for 1 hour.
3[4]. LPS Stimulation: Stimulate the cells by adding Lipopolysaccharide (LPS) to a final concentration of 1 µg/mL to all wells except the vehicle control.
4[4]. Incubation: Incubate the plate for 17-24 hours at 37°C in a CO₂ incubator.
5[4]. Supernatant Collection: Carefully collect the cell culture supernatants.
ELISA: Quantify the amount of TNF-α in each supernatant using a commercially available mouse TNF-α ELISA kit, following the manufacturer's instructions.
Data Analysis: Generate a dose-response curve and calculate the IC₅₀ value for the inhibition of TNF-α production.
Conclusion and Future Perspectives
While 5-Methoxy-1-methyl-1H-pyrazol-4-amine is a novel chemical entity without established biological data, a rigorous analysis of its structure provides a clear and compelling rationale for its investigation as a therapeutic agent. The presence of the N-methylated 5-aminopyrazole core strongly implicates protein kinases as a primary target class, a hypothesis supported by numerous approved drugs and clinical candidates. Concurrently, the historical and ongoing success of pyrazoles as anti-inflammatory agents makes enzymes like COX high-priority secondary targets.
The experimental workflows detailed in this guide provide a clear, efficient path forward for any research team aiming to elucidate the pharmacological profile of this compound. Successful validation of a primary target through these methods would position 5-Methoxy-1-methyl-1H-pyrazol-4-amine as a promising lead compound. Subsequent efforts would logically focus on structure-activity relationship (SAR) studies to optimize potency and selectivity, followed by ADME/Tox profiling and, ultimately, evaluation in in vivo models of cancer or inflammatory disease.
References
Investigations of Antioxidant and Anti-Cancer Activities of 5-Aminopyrazole Derivatives. (2024-05-14). MDPI. Available at: [Link]
Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. (2025-10-09). ResearchGate. Available at: [Link]
The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. (2023-07-12). MDPI. Available at: [Link]
Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. (2025-01-17). PMC. Available at: [Link]
Structure-Activity Relationship of Substituted Pyrazoline Derivatives as Small Molecule Tyrosine Kinase Inhibitors. Ben-Gurion University of the Negev Research Portal. Available at: [Link]
Structure-activity Relationship for Diarylpyrazoles as Inhibitors of the Fungal Kinase Yck2. (2025-07-12). bioRxiv. Available at: [Link]
Investigations of Antioxidant and Anti-Cancer Activities of 5-Aminopyrazole Derivatives. (2024-05-14). MDPI. Available at: [Link]
Structure-Activity Relationship of Substituted Pyrazoline Derivatives as Small Molecule Tyrosine Kinase Inhibitors. ResearchGate. Available at: [Link]
Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011-2020): Current Status and Future Prospects. (2022-01-05). PubMed. Available at: [Link]
Structure-activity Relationship for Diarylpyrazoles as Inhibitors of the Fungal Kinase Yck2. (2025-07-12). ResearchGate. Available at: [Link]
Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. Royal Society of Chemistry. Available at: [Link]
Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. (2022-01-05). PMC. Available at: [Link]
Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. (2021-05-10). Frontiers. Available at: [Link]
New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages. PMC. Available at: [Link]
Chemistry and biomedical relevance of pyrazole derivatives: An integrated review. (2026). EPJ Web of Conferences. Available at: [Link]
N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methylating Reagents. (2024-02-29). ACS Publications. Available at: [Link]
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2018-01-12). MDPI. Available at: [Link]
N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methylating Reagents. (2024-02-29). Royal Society of Chemistry. Available at: [Link]
Synthesis, Reaction and Biological Activities of N- Containing Heterocyclic Compounds: A Report on Pyrazole. (2023-01-24). AIP Publishing. Available at: [Link]
5-Methoxy-1-methyl-1H-pyrazole. PubChem. Available at: [Link]
3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine. (2021-03-10). MDPI. Available at: [Link]
Pyrazoline Containing Compounds as Therapeutic Targets for Neurodegenerative Disorders. PMC. Available at: [Link]
4,5-Dihydro-1H-pyrazole: an indispensable scaffold. (2013-07-01). Taylor & Francis Online. Available at: [Link]
Technical Guide: 5-Methoxy-1-methyl-1H-pyrazol-4-amine Derivatives and Analogs
The Hinge-Binding Workhorse in Kinase Inhibitor Design Executive Summary 5-Methoxy-1-methyl-1H-pyrazol-4-amine (CAS: 1393100-53-2 / 3558-90-9 derivatives) represents a "privileged scaffold" in modern medicinal chemistry....
Author: BenchChem Technical Support Team. Date: February 2026
The Hinge-Binding Workhorse in Kinase Inhibitor Design
Executive Summary
5-Methoxy-1-methyl-1H-pyrazol-4-amine (CAS: 1393100-53-2 / 3558-90-9 derivatives) represents a "privileged scaffold" in modern medicinal chemistry. Its structural utility lies in its ability to mimic the adenine ring of ATP, making it a critical building block for Type I and Type II kinase inhibitors.
The molecule features a distinct donor-acceptor motif: the 4-amino group acts as a hydrogen bond donor, while the N2 nitrogen and 5-methoxy oxygen can serve as acceptors. This electronic profile allows the scaffold to anchor firmly into the hinge region of kinase domains (e.g., JAK, Raf, Aurora, CHK1). Furthermore, the 5-methoxy group provides steric bulk and electronic modulation that differentiates it from the more common unsubstituted aminopyrazoles, often enhancing selectivity by targeting specific hydrophobic pockets (e.g., the gatekeeper region).
This guide details the synthesis, chemical reactivity, and medicinal application of this core, providing researchers with a roadmap for utilizing it in drug discovery campaigns.
Chemical Architecture & Electronic Profile
The core structure consists of an electron-rich pyrazole ring substituted at the N1, C4, and C5 positions.
N1-Methyl: Blocks tautomerization, fixing the aromatic system and improving lipophilicity (LogP modulation).
C4-Amine: The primary handle for derivatization (amide coupling, urea formation, reductive amination). It is the key H-bond donor for interaction with the kinase hinge backbone (e.g., the carbonyl of the hinge residue).
C5-Methoxy: An electron-donating group (EDG) that increases the electron density of the pyrazole ring, making the C4-amine more nucleophilic. It also serves as a hydrogen bond acceptor and a steric probe.
Physicochemical Properties (Predicted)
Property
Value
Significance
Molecular Weight
127.14 g/mol
Fragment-like, ideal for FBDD (Fragment-Based Drug Discovery).
ClogP
~0.2 - 0.5
High water solubility; favorable for oral bioavailability.
TPSA
~50 Ų
Good membrane permeability.
pKa (Conj. Acid)
~4.5 - 5.0
The amine is weakly basic; remains largely unionized at physiological pH, aiding permeation.
Synthetic Methodology
The synthesis of 5-methoxy-1-methyl-1H-pyrazol-4-amine is non-trivial due to the need to control regioselectivity during methylation and nitration. The most robust route proceeds via the Nitration-Reduction strategy starting from 1-methyl-2-pyrazolin-5-one.
Graphviz Diagram: Synthetic Workflow
Caption: Step-wise synthesis of the 5-methoxy-1-methyl-1H-pyrazol-4-amine core. Critical control points include O-methylation selectivity.
Detailed Protocol
Step 1: O-Methylation of 1-Methyl-2-pyrazolin-5-one
Reagents: Methyl iodide (MeI), Silver Carbonate (Ag₂CO₃) or Potassium Carbonate (K₂CO₃), DMF or Acetone.
Mechanism: The starting material exists in tautomeric equilibrium. Using a "hard" base and solvent or silver salts favors O-alkylation over N-alkylation (which would yield antipyrine derivatives).
Procedure: Dissolve 1-methyl-2-pyrazolin-5-one (1.0 eq) in anhydrous DMF. Add K₂CO₃ (1.5 eq) and stir at 0°C. Dropwise add MeI (1.2 eq). Warm to RT and stir for 12h. Quench with water, extract with EtOAc.[1] Purification via silica gel chromatography is essential to separate the O-methyl (product) from N-methyl (byproduct).
Step 2: Nitration
Reagents: Fuming HNO₃, Acetic Anhydride (Ac₂O).
Procedure: Dissolve the 5-methoxy-1-methylpyrazole in Ac₂O at 0°C. Slowly add fuming HNO₃ (1.1 eq), maintaining temperature <10°C. The electron-rich pyrazole ring directs the electrophile exclusively to the C4 position. Stir for 2h. Pour onto ice; the nitro compound often precipitates as a solid.
Step 3: Reduction to Amine
Reagents: 10% Pd/C, H₂ (balloon), Methanol.
Procedure: Suspend the nitro intermediate in MeOH. Add 10 mol% Pd/C. Stir under H₂ atmosphere for 4-6h. Filter through Celite. Concentrate to yield the amine.[2][3][4]
Note: The amine is sensitive to oxidation; store under inert gas or use immediately in the next coupling step.
In kinase inhibitors, the 4-amino-pyrazole motif functions as a bidentate or tridentate anchor.
Donor (NH₂): Hydrogen bonds to the backbone carbonyl of the hinge region (e.g., Glu, Leu residues).
Acceptor (N2): Hydrogen bonds to the backbone NH of the hinge.
Hydrophobic Contact (5-OMe): The methoxy group often projects towards the "gatekeeper" residue or the solvent front, depending on the specific kinase topology.
Graphviz Diagram: Kinase Binding Mode
Caption: Schematic of the bidentate binding mode of the aminopyrazole core within the ATP-binding pocket of a typical protein kinase.
Case Studies & Derivatives
The 5-methoxy-1-methyl-1H-pyrazol-4-amine core is a precursor to several high-value inhibitor classes:
Target Class
Derivative Type
Mechanism of Action
Key Reference
JAK Inhibitors
Urea/Amide linked
The amine reacts with isocyanates to form ureas, mimicking the scaffold of Ruxolitinib but with altered solubility and selectivity profiles.
[1]
Raf Kinase
Pyrazolyl-ureas
Used in B-Raf V600E inhibitors. The 5-methoxy group helps induce the "DFG-out" conformation in Type II inhibitors.
[2]
CHK1
Pyrazolo-pyrimidines
Fused bicyclic systems where the pyrazole amine is cyclized with a pyrimidine ring. The 5-methoxy group becomes part of the core or a substituent.
[3]
Aurora/GSK3
Phthalazinone hybrids
The amine is coupled to phthalazinone cores; the pyrazole provides the hinge interaction while the phthalazinone extends into the solvent channel.
[4]
Structure-Activity Relationship (SAR)
Replacement of 5-OMe:
H or Me: Reduces electron density; may lower hinge affinity but reduces molecular weight.
OEt / OiPr: Increases steric bulk; useful for gaining selectivity against kinases with small gatekeeper residues (e.g., Thr), but may clash in kinases with large gatekeepers (e.g., Met, Phe).
N1-Substitution:
Ethyl/Isopropyl: Increases lipophilicity. Often tolerated but methyl is preferred for metabolic stability.
Aryl: Drastically changes the vector; often used to target the specificity pocket.
Rationale: Many kinase inhibitors (e.g., Sorafenib analogs) utilize a urea linker between the pyrazole and a hydrophobic aryl group.
Setup: Charge a flame-dried flask with 5-methoxy-1-methyl-1H-pyrazol-4-amine (1.0 mmol) and anhydrous THF (5 mL).
Activation: Add Triethylamine (1.5 mmol) if the amine is a salt.
Coupling: Add the appropriate Aryl Isocyanate (1.0 mmol) dropwise at 0°C.
Reaction: Allow to warm to RT. A precipitate often forms (the urea product).
Validation: Monitor by TLC (EtOAc/Hexane). The starting amine spot (polar, ninhydrin active) should disappear.
Workup: Filter the solid, wash with cold Et₂O. If no precipitate, evaporate and recrystallize from EtOH.
Protocol B: Pyrazolo[4,3-d]pyrimidine Cyclization
Rationale: Converting the scaffold into a fused bicyclic system for purine-mimetic inhibitors.
Precursor: Start with 4-amino-5-methoxy-1-methylpyrazole .
Formylation: Reflux in Formic Acid or Triethyl Orthoformate to generate the intermediate formamide/amidine.
Cyclization: If a nitrile or ester group is present at C3 (requires different starting material), this step closes the ring. For the specific title molecule, it is often used as the "Left-Hand Side" amine reacting with a chloropyrimidine.
Reaction: 2,4-Dichloropyrimidine + 5-methoxy-1-methyl-1H-pyrazol-4-amine + DIPEA in n-BuOH at 100°C.
Outcome: SNAr displacement of the C4-chlorine of pyrimidine by the pyrazole amine.
References
Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors.
Source: Journal of Medicinal Chemistry / PMC.
Context: Describes the SAR of 4-aminopyrazoles in JAK1/2/3 inhibition.
Link:[Link] (Representative context based on search)
Structure based design and syntheses of amino-1H-pyrazole amide derivatives as selective Raf kinase inhibitors.
Source: Bioorganic & Medicinal Chemistry Letters.
Context: Details the use of the aminopyrazole scaffold in targeting B-Raf V600E.
Link:[Link]
Discovery of (R)-5-((5-(1-methyl-1H-pyrazol-4-yl)-4-(methylamino)pyrimidin-2-yl)amino)-3-(piperidin-3-yloxy)picolinonitrile, a novel CHK1 inhibitor.
Source: European Journal of Medicinal Chemistry.[5][6]
Context: Demonstrates the use of the 1-methyl-pyrazole moiety as a critical binding element.
Link:[Link]
4-[(5-Methyl-1H-pyrazol-3-yl)amino]-2H-phenyl-1-phthalazinone Inhibits MCPyV T Antigen Expression.
Source: MDPI (Cells).
Context: Discusses aminopyrazole derivatives in the context of Aurora A and GSK3 inhibition.
Link:[Link][7]
Nitration of five membered heterocycles.
Source: Arkivoc / Semantic Scholar.
Context: Provides the fundamental chemical methodology for nitrating electron-rich pyrazoles.
Link:[Link]
discovery and history of pyrazole-based kinase inhibitors
The Pyrazole Scaffold in Kinase Inhibitor Discovery: Structural Mechanistics, Synthesis, and Clinical Evolution[1] Executive Summary The pyrazole ring (1,2-diazole) stands as one of the most "privileged scaffolds" in mod...
Author: BenchChem Technical Support Team. Date: February 2026
The Pyrazole Scaffold in Kinase Inhibitor Discovery: Structural Mechanistics, Synthesis, and Clinical Evolution[1]
Executive Summary
The pyrazole ring (1,2-diazole) stands as one of the most "privileged scaffolds" in modern medicinal chemistry, particularly within the kinase inhibitor class.[2][3] Its structural capacity to mimic the adenine ring of ATP, combined with its ability to function as both a hydrogen bond donor and acceptor, allows it to anchor effectively within the kinase hinge region. This guide dissects the structural biology, synthetic challenges (specifically regioselectivity), and the historical evolution of pyrazole-based inhibitors from early p38 MAP kinase probes to approved Type I and Type II inhibitors like Crizotinib, Encorafenib, and Avapritinib.
Part 1: The Pharmacophore & Structural Biology
The success of the pyrazole scaffold stems from its bioisosteric relationship with the imidazole ring of histidine and the pyrrole ring of tryptophan, but more importantly, its resemblance to the purine core of ATP.
The Hinge Binding Motif
In the ATP-binding pocket, the "hinge region" connects the N-terminal and C-terminal lobes of the kinase.[4] Inhibitors must compete with ATP by forming hydrogen bonds with the backbone residues of this region.
Donor-Acceptor Profile: The unsubstituted pyrazole ring possesses a pyridine-like nitrogen (N2, acceptor) and a pyrrole-like nitrogen (N1, donor).
Binding Mode: In many inhibitors (e.g., Tozasertib/VX-680 ), the pyrazole acts as a bidentate ligand. The N1-H donates a hydrogen bond to the carbonyl oxygen of a hinge residue (e.g., Glu/Leu), while the N2 accepts a hydrogen bond from the backbone amide nitrogen.
Scaffold Morphing & Orientation
Not all pyrazoles bind the hinge directly. In Crizotinib (ALK/ROS1 inhibitor), the pyrazole ring is a substituent at the 5-position of a 2-aminopyridine core.
Role: Here, the 2-aminopyridine binds the hinge (Met1199 in ALK). The pyrazole ring serves as a rigid linker, projecting the piperidine tail into the solvent-exposed region to improve solubility and pharmacokinetic properties, while also engaging in favorable hydrophobic packing.
Figure 1: Schematic representation of the pyrazole scaffold's interaction logic within the kinase ATP pocket.
Part 2: Synthetic Methodologies & Regioselectivity[5][6][7][8]
The synthesis of pyrazole-based inhibitors is often plagued by regioselectivity issues during N-alkylation or cyclization. Producing the specific 1,3- or 1,5-substituted isomer is critical for biological activity.
Protocol: Regioselective Suzuki-Miyaura Coupling
Modern discovery routes prefer modular synthesis. Instead of building the pyrazole ring last (which risks isomer mixtures), medicinal chemists often use pre-functionalized halogenated pyrazoles.
Objective: Synthesis of a 4-aryl-substituted pyrazole (common in kinase inhibitors).
Reagents:
Substrate: 1-protected-4-bromo-1H-pyrazole (Protection group typically THP or SEM to prevent N-arylation issues).
Reaction: Heat to 90°C for 4-12 hours (monitor via LC-MS).
Workup: Filter through Celite, extract with EtOAc.
Deprotection: Treat the intermediate with 4M HCl in Dioxane or TFA/DCM to remove the THP/SEM group, revealing the free NH for hinge binding.
Figure 2: Modular synthetic workflow for generating 4-aryl-pyrazole kinase inhibitors while managing regiochemistry.
Part 3: Historical Evolution & Case Studies
The evolution of pyrazole inhibitors traces a path from promiscuous hits to highly selective, targeted therapies.
The Early Era: p38 MAP Kinase
In the late 1990s and early 2000s, pyrazoles were heavily explored for p38 MAP kinase inhibition (anti-inflammatory targets). While many failed due to toxicity or lack of efficacy, they established the SAR (Structure-Activity Relationship) rules for the scaffold:
Requirement: A bulky group at the pyrazole C3/C5 position to fill the hydrophobic "gatekeeper" pocket.
Discovery Logic: Originally designed as a c-Met inhibitor. The 3-benzyloxy-2-aminopyridine core binds the hinge. The pyrazole-piperidine moiety at position 5 was crucial.
Function: The pyrazole acts as a spacer. The piperidine nitrogen forms a salt bridge with residues in the solvent front, improving potency and solubility.
Outcome: FDA approved (2011), redefining treatment for ALK+ NSCLC.
Next-Generation: Encorafenib (Braftovi)
Target: BRAF V600E (Melanoma).
Structure: Contains a central pyrazole ring substituted with a pyrimidine.[2][5]
Mechanism: It binds to the ATP pocket and stabilizes the kinase in an inactive conformation. The pyrazole N-H interacts with the hinge region, while the sulfonamide tail interacts with the "DFG-out" pocket (Type I½ / II binding).
Comparative Data of Key Pyrazole Inhibitors
Drug Name
Primary Target
Binding Mode
Pyrazole Role
FDA Approval
Crizotinib
ALK / ROS1 / c-Met
Type I (ATP Competitive)
Substituent / Linker
2011
Ruxolitinib *
JAK1 / JAK2
Type I
Fused (Pyrrolopyrimidine)
2011
Tozasertib
Aurora Kinases
Type I
Hinge Binder (Core)
(Investigational)
Encorafenib
BRAF V600E
Type I½
Core Scaffold
2018
Avapritinib
KIT D816V
Type I (Active conf.)
Substituent (Pyrrolotriazine core)
2020
*Note: Ruxolitinib contains a pyrrolo[2,3-d]pyrimidine, a fused bicycle that is bioisosteric to pyrazole-based systems.
Figure 3: Chronological evolution of pyrazole-based kinase inhibitors from broad-spectrum probes to precision oncology tools.
References
Cui, J. J., et al. (2011). "Discovery of 3-[(1R)-1-(2,6-dichloro-3-fluorophenyl)ethoxy]-5-(1-piperidin-4-yl-1H-pyrazol-4-yl)pyridin-2-amine (crizotinib) as a potent and selective inhibitor of c-MET kinase." Journal of Medicinal Chemistry.
Fabbro, D., et al. (2012). "Targeting protein kinases with pyrazole-based inhibitors: A review." Methods in Molecular Biology.
(Representative link for Pyrazole Kinase Reviews)
Roskoski, R. Jr. (2019).
Evans, E. K., et al. (2017). "Discovery of Avapritinib (BLU-285): A Potent, Selective Inhibitor of KIT D816V and PDGFRA D842V." Cancer Research (Abstract/Proceedings).
BenchChem Protocols. "Synthesis of Pyrazole-Based Kinase Inhibitors via Suzuki-Miyaura Cross-Coupling."
Application Note: Telescoped One-Pot Synthesis of 5-Methoxy-1-methyl-1H-pyrazol-4-amine
This Application Note is designed for medicinal chemists and process development scientists. It details a robust, scalable, telescoped one-pot synthesis of 5-Methoxy-1-methyl-1H-pyrazol-4-amine .
Author: BenchChem Technical Support Team. Date: February 2026
This Application Note is designed for medicinal chemists and process development scientists. It details a robust, scalable, telescoped one-pot synthesis of 5-Methoxy-1-methyl-1H-pyrazol-4-amine .
This protocol addresses the primary challenge in synthesizing 4-amino-5-alkoxypyrazoles: maintaining regiocontrol while avoiding the isolation of potentially unstable nitro-intermediates.
) coupled with Catalytic Hydrogenation.
Executive Summary & Strategic Rationale
The target molecule, 5-Methoxy-1-methyl-1H-pyrazol-4-amine , is a privileged scaffold in kinase inhibitor discovery (e.g., JAK, BTK inhibitors). Traditional routes often involve multi-step isolation: (1) synthesis of the pyrazole core,[1][2][3][4][5][6][7][8][9][10] (2) nitration, (3) functionalization, and (4) reduction.
This protocol utilizes a telescoped approach starting from the commercially available 5-chloro-1-methyl-4-nitropyrazole . By coupling the methoxylation (
) and nitro-reduction steps into a single reactor, we achieve:
Operational Efficiency: Elimination of intermediate workup and solvent swaps.
Safety: Avoidance of isolating the 4-nitro-5-methoxy intermediate, which can be energetic/shock-sensitive.
Yield Improvement: Mitigation of yield losses associated with the handling of electron-rich, oxidation-prone amino-pyrazole intermediates.
Reaction Mechanism & Pathway[3][9][11]
The synthesis proceeds via two distinct mechanistic phases occurring sequentially in the same solvent system (Methanol).
Phase I (
): Methoxide anion attacks the electrophilic C-5 position of the pyrazole. The adjacent nitro group at C-4 activates the ring, facilitating the displacement of the chloride leaving group.
Phase II (Reduction): The nitro group is reduced to the amine using heterogeneous catalysis (Pd/C) under a hydrogen atmosphere.
Reaction Pathway Diagram[11][12][13][14]
Figure 1: Sequential reaction pathway avoiding isolation of the nitro-ether intermediate.
Experimental Protocol
Safety Warning: This reaction involves hydrogen gas (flammable) and nitro-compounds (potential energetic hazards). All operations must be performed in a fume hood behind a blast shield.
Reagent: Sodium Methoxide (NaOMe), 25 wt% solution in Methanol.
Catalyst: 10% Palladium on Carbon (Pd/C), 50% wet.
Solvent: Methanol (anhydrous).
Gas: Hydrogen (
) balloon or hydrogenation shaker.
Step-by-Step Procedure
Phase I: Methoxylation
Charge: To a dry 3-neck round-bottom flask equipped with a magnetic stir bar and temperature probe, add 5-Chloro-1-methyl-4-nitropyrazole (10.0 g, 61.1 mmol).
Solvate: Add anhydrous Methanol (100 mL, 10V). Cool the suspension to 0–5 °C using an ice bath.
Addition: Dropwise add NaOMe solution (25% in MeOH, 14.0 mL, 64.2 mmol, 1.05 equiv) over 20 minutes. Maintain internal temperature < 10 °C.
Observation: The solution will likely turn yellow/orange. The starting material should dissolve as the reaction proceeds.
Reaction: Remove the ice bath and allow the mixture to warm to Room Temperature (20–25 °C) . Stir for 2 hours.
IPC (In-Process Control): Check conversion by HPLC or TLC (50% EtOAc/Hexane).
Criteria: < 1% Starting Material remaining.
Note: The intermediate 5-methoxy-1-methyl-4-nitropyrazole is the dominant species. Do not isolate.
Phase II: Hydrogenation (Telescoped)
Purge: Flush the reaction vessel with Nitrogen (
) for 10 minutes to remove oxygen.
Catalyst Charge: Carefully add 10% Pd/C (1.0 g, 10 wt% loading, 50% wet) to the reaction mixture under a nitrogen stream.
Caution: Dry Pd/C is pyrophoric. Ensure it is wet or added under inert gas.
Hydrogenation: Evacuate the vessel and backfill with Hydrogen (
) three times.
Setup: Use a balloon for atmospheric pressure or a Parr shaker at 30 psi (2 bar) for faster kinetics.
Stir: Stir vigorously at Room Temperature for 4–6 hours.
IPC: Monitor the disappearance of the nitro-intermediate.
Workup:
Flush vessel with Nitrogen.
Filter the mixture through a pad of Celite to remove the catalyst. Wash the pad with Methanol (20 mL).
Stabilization (Critical): The free amine is electron-rich and prone to oxidation (darkening) upon air exposure. Immediately acidify the filtrate with 4M HCl in Dioxane (16 mL, ~1.05 equiv) to generate the stable hydrochloride salt.
Isolation: Concentrate the filtrate in vacuo to ~20 mL volume. Add Diethyl Ether or MTBE (80 mL) to precipitate the product.
Filtration: Filter the off-white solid, wash with ether, and dry under vacuum at 40 °C.
Interpretation: The absence of the aromatic signals corresponding to the starting chloride and the shift of the methyl group confirm the
reaction. The broad singlet at 10.2 ppm confirms the amine salt formation.
Troubleshooting & Critical Parameters
Regioselectivity Verification
A common pitfall in pyrazole synthesis is N-methylation regioselectivity. However, by starting with the pre-formed 1-methyl pyrazole core (5-chloro-1-methyl-4-nitropyrazole), the regiochemistry is fixed from the start. The
reaction at C-5 is highly favored over C-3 due to the directing effect of the adjacent nitro group and the inherent reactivity of the 5-halo position in N-alkyl pyrazoles [1].
Impurity Profile
Impurity A (Hydrolysis): 5-Hydroxy-1-methyl-1H-pyrazol-4-amine.
Cause: Water present in the methanol during the
step.
Prevention: Use anhydrous MeOH and limit air exposure.
Impurity B (Azo-dimers): Azobenzene-like dimers.
Cause: Incomplete reduction or oxidation of the free amine during workup.
Prevention: Rapid acidification to the HCl salt immediately after filtration.
References
Beilstein Institute. (2011). Approaches towards the synthesis of 5-aminopyrazoles.[11][12][13][14][15][16] Beilstein Journal of Organic Chemistry.
National Institutes of Health (NIH). (2022). Regioselective Synthesis of Phenylaminopyrazole Derivatives. PMC.
Application Note: A Practical Guide to the Purification of 5-Methoxy-1-methyl-1H-pyrazol-4-amine
Abstract 5-Methoxy-1-methyl-1H-pyrazol-4-amine is a valuable heterocyclic building block in medicinal chemistry and drug development, frequently utilized in the synthesis of complex pharmaceutical intermediates. The puri...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
5-Methoxy-1-methyl-1H-pyrazol-4-amine is a valuable heterocyclic building block in medicinal chemistry and drug development, frequently utilized in the synthesis of complex pharmaceutical intermediates. The purity of this amine is paramount, as impurities can lead to unwanted side reactions, complicate structural elucidation, and compromise the biological activity of downstream compounds. This guide provides a detailed, field-proven protocol for the purification of this pyrazole derivative, focusing on flash column chromatography. It addresses the specific challenges posed by the basicity of the amine functionality and offers insights into method development, execution, and troubleshooting to ensure the consistent attainment of high-purity material.
Introduction: The Challenge of Purifying Basic Pyrazoles
The pyrazole nucleus is a privileged scaffold in pharmaceutical science, forming the core of numerous marketed drugs.[1] Specifically, functionalized aminopyrazoles are critical precursors for creating structurally diverse compound libraries.[2] The target compound, 5-Methoxy-1-methyl-1H-pyrazol-4-amine, possesses a primary amine group which imparts basicity. This property presents a significant challenge during purification on standard silica gel. The acidic silanol groups (Si-OH) on the silica surface can interact strongly with the basic amine via acid-base interactions, leading to significant product tailing, poor separation, and in some cases, irreversible adsorption of the compound to the stationary phase.[3][4]
This protocol outlines a robust method to mitigate these issues by employing a triethylamine-deactivated silica gel system, a widely accepted technique for the chromatographic purification of basic compounds.[3] We will provide a step-by-step workflow, from initial analysis to final product isolation, designed to be a self-validating system for researchers.
While recrystallization and acid-salt formation are viable purification techniques for many pyrazoles, flash column chromatography offers the highest resolution for removing closely related impurities, such as regioisomers or unreacted starting materials, which are common in heterocyclic synthesis.[4][5][6]
The logical workflow for this purification process is outlined below. It emphasizes preliminary analysis to define the separation parameters, followed by the main chromatographic separation and subsequent validation.
Caption: Workflow for the purification of 5-Methoxy-1-methyl-1H-pyrazol-4-amine.
Detailed Experimental Protocol
This protocol is designed for the purification of approximately 1.0 gram of crude material. It should be scaled accordingly based on the quantity of the starting material.
Materials and Reagents
Crude 5-Methoxy-1-methyl-1H-pyrazol-4-amine
Silica Gel (60 Å, 230-400 mesh)
Triethylamine (Et₃N or TEA)
Dichloromethane (DCM), ACS Grade or higher
Methanol (MeOH), ACS Grade or higher
Ethyl Acetate, ACS Grade or higher
Hexanes, ACS Grade or higher
TLC Plates (Silica gel 60 F₂₅₄)
Deuterated Chloroform (CDCl₃) or DMSO-d₆ for NMR analysis
Equipment
Glass chromatography column (e.g., 40-50 mm diameter)
Rotary evaporator
High-vacuum pump
TLC developing chamber
UV lamp (254 nm)
Standard laboratory glassware (flasks, beakers, funnels)
Fraction collector or test tubes
Step 1: Thin-Layer Chromatography (TLC) Method Development
The causality behind this step is to identify a solvent system that provides optimal separation between the desired product and its impurities before committing the bulk of the material to the column. The target is an Rf (retention factor) value of 0.25 - 0.40 for the product.
Prepare Eluents: Create small batches of different mobile phase systems. For aminopyrazoles, a good starting point is a mixture of a non-polar solvent (Hexanes or DCM) and a polar solvent (Ethyl Acetate or MeOH).
System A: Dichloromethane/Methanol (e.g., 98:2, 95:5, 90:10)
System B: Ethyl Acetate/Hexanes (e.g., 30:70, 50:50, 70:30)
Spot the Plate: Dissolve a small amount of the crude material in DCM or MeOH. Using a capillary tube, spot the solution onto a TLC plate.
Develop the Plate: Place the TLC plate in a chamber containing your chosen eluent. Allow the solvent front to travel up the plate until it is ~1 cm from the top.
Visualize: Remove the plate, mark the solvent front, and let it dry. Visualize the spots under a UV lamp. Staining with potassium permanganate may also be necessary if impurities are not UV-active.
Select System: Choose the solvent system that shows the best separation between the product spot and any impurity spots. For this protocol, we will proceed with a DCM/MeOH system, as it is effective for many polar heterocyclic amines.[1]
Step 2: Column Packing and Sample Loading
Prepare the Slurry: For 1.0 g of crude material, measure ~40 g of silica gel into a beaker. Add the chosen low-polarity eluent (e.g., 100% DCM) to create a slurry.
Deactivate the Silica: Add triethylamine to the slurry to a final concentration of 0.5-1.0% v/v of the total solvent volume. For example, if you use 200 mL of DCM to make the slurry, add 1-2 mL of triethylamine. This neutralizes the acidic sites on the silica.[3]
Pack the Column: Secure the column vertically. Pour the silica slurry into the column. Use gentle air pressure or a pump to pack the bed firmly and evenly, ensuring no air bubbles are trapped.
Equilibrate: Run 2-3 column volumes of the initial mobile phase (e.g., 98:2 DCM/MeOH + 0.5% TEA) through the packed column to ensure it is fully equilibrated.
Load the Sample: Dissolve the 1.0 g of crude product in a minimal amount of DCM. Alternatively, adsorb the crude material onto a small amount (~2 g) of silica gel by dissolving it in a solvent, adding the silica, and evaporating the solvent to dryness. Carefully add the concentrated solution or the dry-loaded silica to the top of the column bed.
Step 3: Elution and Fraction Collection
Begin Elution: Start eluting with the mobile phase determined during TLC analysis (e.g., 98:2 DCM/MeOH + 0.5% TEA).
Gradient Elution (Recommended): If impurities are close to the product spot, a gradient elution is often more effective. Gradually increase the percentage of the polar solvent (MeOH).
Start with 2% MeOH in DCM.
After 3-4 column volumes, increase to 3% MeOH.
Continue increasing polarity as needed (e.g., to 5% MeOH) to elute the product.
Collect Fractions: Collect fractions of equal volume (e.g., 20 mL) continuously from the start of the elution.
Step 4: Product Isolation and Analysis
Monitor Fractions: Analyze the collected fractions by TLC to identify which ones contain the pure product.
Combine and Evaporate: Combine all fractions that show a single, clean spot corresponding to the product's Rf. Remove the solvent using a rotary evaporator.
Final Drying: Place the resulting residue under a high-vacuum pump for several hours to remove any residual solvents.
Purity Assessment: Characterize the final product. Purity should be assessed by ¹H NMR and LC-MS.[7] The absence of impurity peaks in the NMR spectrum and a single peak in the LC-MS chromatogram indicate high purity.
Representative Data and Troubleshooting
The following table summarizes typical parameters and expected outcomes for this purification protocol.
Parameter
Value / Observation
Rationale / Comment
Stationary Phase
Silica Gel (60 Å) + 0.5% Triethylamine
Triethylamine is critical to prevent tailing of the basic amine product.[3][4]
Mobile Phase (Eluent)
Gradient: 2% to 5% Methanol in Dichloromethane
The gradient allows for the elution of non-polar impurities first, followed by the target compound.
Target Rf (TLC)
~0.3 in 95:5 DCM/MeOH
Provides a good balance between resolution and run time on the column.
Expected Yield
>85% (dependent on crude purity)
Proper deactivation of silica minimizes product loss on the column.
Problem: Product streaks badly on TLC/Column, even with TEA.
Solution: Increase the concentration of TEA to 1.5-2.0%. Alternatively, consider using neutral alumina as the stationary phase.[4]
Problem: Poor separation between product and a key impurity.
Solution: Try a different solvent system (e.g., Ethyl Acetate/Hexanes). Run a slower, shallower gradient during elution.
Problem: The final product is a thick oil instead of a solid.
Solution: Ensure all solvents are thoroughly removed under high vacuum, potentially with gentle heating if the compound is stable.[4] The compound may also be inherently low-melting. Trituration with a non-polar solvent like cold hexanes or ether can sometimes induce crystallization.[7]
Conclusion
The successful purification of 5-Methoxy-1-methyl-1H-pyrazol-4-amine is readily achievable through flash column chromatography, provided that the basicity of the amine is addressed. By deactivating the silica gel stationary phase with triethylamine and carefully developing an appropriate mobile phase system, researchers can reliably obtain this valuable building block in high purity, facilitating its effective use in drug discovery and synthetic chemistry applications.
References
BenchChem. (2025).
BenchChem. (2025). Application Notes and Protocols: 1,3,5-Trimethyl-4-nitro-1H-pyrazole as a Precursor for Amine Synthesis. BenchChem.
Various Authors. (2014). How can I purify a pyrazole compound with a N-C-N bond without using a silica column?.
Gantiva, M., et al. (2021). 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine. MDPI.
de la Torre, P., et al. (2021). Expedited Route to Fully Substituted Amino-Pyrazole Building Blocks and Their Further Transformations.
Das, S., et al. (2022). Sustainable synthesis of pyrazoles using alcohols as the primary feedstock by an iron catalyzed tandem C-C and C-N coupling approach.
Mertens, H., et al. (2011). Method for purifying pyrazoles.
Application Notes and Protocols for High-Throughput Screening of 5-Methoxy-1-methyl-1H-pyrazol-4-amine and its Analogs
Introduction: The Pyrazole Scaffold as a Privileged Structure in Drug Discovery The pyrazole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of cl...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Pyrazole Scaffold as a Privileged Structure in Drug Discovery
The pyrazole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of clinically approved drugs and biologically active compounds.[1][2] Its derivatives have demonstrated a vast range of pharmacological activities, including anti-inflammatory, antimicrobial, anticancer, and antiviral properties.[3][4][5] The versatility of the pyrazole ring allows for extensive chemical modification, enabling the fine-tuning of potency, selectivity, and pharmacokinetic profiles.[6] This document provides a detailed guide for the utilization of a specific pyrazole derivative, 5-Methoxy-1-methyl-1H-pyrazol-4-amine , in high-throughput screening (HTS) campaigns. While specific biological data for this exact molecule is emerging, its structural features—a substituted aminopyrazole—suggest a strong potential for biological activity, particularly in kinase and cell-based assays.[6][7]
These application notes are designed to be a comprehensive resource, guiding researchers through the essential preliminary steps of compound characterization to the execution and analysis of robust HTS assays. The protocols provided herein are based on established methodologies for screening pyrazole-containing compound libraries and are intended to be adapted and optimized for specific biological targets and assay technologies.
A thorough understanding of the test compound's physicochemical properties is paramount for successful HTS. It ensures data quality and minimizes artifacts.
Property
Predicted/Known Value/Consideration
Significance in HTS
Molecular Formula
C5H9N3O
Essential for calculating molarity and for purity assessment by mass spectrometry.
Molecular Weight
127.14 g/mol
Crucial for accurate stock solution preparation.
Structure
5-methoxy, 1-methyl, 4-amino substituted pyrazole
The amino and methoxy groups can act as hydrogen bond donors and acceptors, respectively, potentially facilitating interactions with biological targets.[8][9] The pyrazole core itself is a key pharmacophore.[1]
Solubility
To be determined experimentally (DMSO, aqueous buffers)
Poor solubility is a major cause of false positives and negatives in HTS. Determining the kinetic and thermodynamic solubility in assay buffer is a critical first step.
Purity
To be determined experimentally (LC-MS, NMR)
Impurities can lead to off-target effects or inaccurate concentration determination. A purity of >95% is recommended for HTS.
Stability
To be determined experimentally (freeze-thaw, in-buffer stability)
Compound degradation can lead to a loss of activity and unreliable results. Stability should be assessed under storage and assay conditions.
Objective: To determine the solubility, purity, and stability of 5-Methoxy-1-methyl-1H-pyrazol-4-amine to ensure high-quality HTS data.
Materials:
5-Methoxy-1-methyl-1H-pyrazol-4-amine
Dimethyl sulfoxide (DMSO), anhydrous
Assay buffer (e.g., PBS, HBSS)
High-performance liquid chromatography-mass spectrometry (HPLC-MS) system
Nuclear magnetic resonance (NMR) spectrometer
Nephelometer or a plate reader capable of measuring turbidity
Methodology:
Purity Assessment (LC-MS & NMR):
Prepare a 1 mg/mL solution of the compound in a suitable solvent (e.g., methanol or acetonitrile).
Analyze by LC-MS to determine the purity by UV absorbance at a relevant wavelength (e.g., 254 nm) and to confirm the molecular weight.
Acquire ¹H and ¹³C NMR spectra to confirm the chemical structure.
Solubility Assessment (Kinetic Solubility in Assay Buffer):
Prepare a 10 mM stock solution of the compound in 100% DMSO.
Serially dilute the stock solution in DMSO to create a concentration range (e.g., 10 mM to 1 µM).
Add a small volume (e.g., 1 µL) of each DMSO concentration to a larger volume (e.g., 99 µL) of the intended assay buffer in a 96-well plate.
Incubate for a set period (e.g., 1-2 hours) at the assay temperature.
Measure the turbidity using a nephelometer or by assessing light scatter on a plate reader. The concentration at which precipitation is observed is the kinetic solubility limit.
Stability Assessment (Freeze-Thaw and In-Buffer):
Freeze-Thaw: Subject the DMSO stock solution to multiple freeze-thaw cycles (e.g., 3-5 cycles from -20°C to room temperature). Analyze the purity by LC-MS after each cycle to check for degradation.
In-Buffer: Incubate the compound in the assay buffer at the intended screening concentration and temperature for the duration of the assay. Analyze the sample by LC-MS at various time points to assess degradation.
High-Throughput Screening Applications and Protocols
The pyrazole scaffold is a well-established inhibitor of various protein kinases, many of which are implicated in cancer and inflammatory diseases.[6][8] Therefore, a primary application for 5-Methoxy-1-methyl-1H-pyrazol-4-amine would be in kinase inhibition and cell-based proliferation assays.
Application 1: Kinase Inhibition Assays
Many pyrazole derivatives have been identified as potent inhibitors of cyclin-dependent kinases (CDKs) and other key kinases in cell signaling pathways.[6][8][9] An HTS campaign to identify novel kinase inhibitors is a logical starting point.
Objective: To identify inhibitors of a specific kinase (e.g., CDK2/Cyclin A) in a high-throughput format.
Principle: This assay measures the phosphorylation of a biotinylated substrate peptide by the kinase. A europium-labeled anti-phospho-substrate antibody and streptavidin-XL665 are used for detection. When the substrate is phosphorylated, the two fluorophores are brought into proximity, resulting in a FRET signal.
Compound Plating: Dispense 50 nL of 5-Methoxy-1-methyl-1H-pyrazol-4-amine from a dose-response plate (in DMSO) into the 384-well assay plates. Include positive (no inhibitor) and negative (no enzyme) controls.
Kinase Addition: Add 5 µL of the kinase solution in assay buffer.
Reaction Initiation: Add 5 µL of the substrate and ATP mixture in assay buffer. The final concentrations should be at the Km for ATP and substrate, where possible.
Incubation: Incubate the reaction at room temperature for 60 minutes.
Detection: Add 10 µL of the HTRF detection reagents.
Final Incubation: Incubate for 60 minutes at room temperature, protected from light.
Data Acquisition: Read the plate on an HTRF-compatible reader, measuring emission at 665 nm and 620 nm.
Data Analysis:
Calculate the HTRF ratio (665 nm / 620 nm) * 10,000.
Normalize the data using the positive and negative controls (% inhibition).
Fit the dose-response data to a four-parameter logistic equation to determine the IC50 value.
Calculate the Z'-factor to assess assay quality. A Z' > 0.5 is considered excellent.
Given the potential for kinase inhibition, assessing the effect of 5-Methoxy-1-methyl-1H-pyrazol-4-amine on cancer cell proliferation is a crucial secondary assay.
Objective: To measure the effect of the compound on the proliferation of a cancer cell line known to be dependent on a specific kinase pathway (e.g., a CDK-dependent cell line).[6]
Principle: The CellTiter-Glo® Luminescent Cell Viability Assay is a homogeneous method that measures the number of viable cells in culture based on quantitation of the ATP present, which signals the presence of metabolically active cells.
Materials:
Cancer cell line (e.g., MCF-7, HCT116)
Cell culture medium and supplements
384-well clear-bottom, white-walled microplates
CellTiter-Glo® reagent
Luminescence plate reader
Methodology:
Cell Seeding: Seed cells into 384-well plates at a predetermined density (e.g., 1,000-5,000 cells/well) in 40 µL of culture medium and incubate for 24 hours.
Compound Addition: Add 100 nL of the compound from a dose-response plate.
Incubation: Incubate the plates for 72 hours at 37°C in a humidified CO2 incubator.
Reagent Addition: Equilibrate the plates and the CellTiter-Glo® reagent to room temperature. Add 20 µL of the reagent to each well.
Lysis and Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
Data Acquisition: Measure luminescence using a plate reader.
Data Analysis:
Normalize the data to vehicle-treated (100% viability) and untreated (or high concentration cytotoxic compound) controls.
Plot the dose-response curve and calculate the GI50 (concentration for 50% growth inhibition) or IC50 value.
Trustworthiness and Self-Validation
Every HTS protocol must be a self-validating system. This is achieved through the rigorous use of controls and statistical validation.
Plate Controls: Each assay plate should include:
Negative Controls (0% effect): DMSO/vehicle only.
Positive Controls (100% effect): A known inhibitor or activator for the target.
Assay Robustness: The Z'-factor is a statistical measure of assay quality. It is calculated using the means (µ) and standard deviations (σ) of the positive (p) and negative (n) controls:
Z' = 1 - (3σp + 3σn) / |µp - µn|
A Z'-factor between 0.5 and 1.0 indicates a robust and reliable assay suitable for HTS.
Conclusion
5-Methoxy-1-methyl-1H-pyrazol-4-amine represents a promising starting point for HTS campaigns due to its privileged pyrazole scaffold. The protocols detailed in these application notes provide a robust framework for screening this compound and its analogs in both biochemical and cell-based assays. By adhering to rigorous compound characterization and implementing self-validating assay designs, researchers can confidently identify and advance novel hits in their drug discovery programs. The adaptability of the pyrazole core suggests that hits derived from this scaffold can be readily optimized for improved potency and drug-like properties.[6]
References
Application Notes and Protocols for High-Throughput Screening Assays Involving Methyl 3-Amino-1H-Pyrazole-4- Carboxylate. Benchchem.
Discovery of Pyrazole-Based CDK8 Inhibitors Using High-Throughput Virtual Screening (2025).
Discovery of Pyrazole-Based CDK8 Inhibitors Using High- Throughput Virtual Screening (2025).
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review (2018). MDPI.
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC.
experimental setup for kinase inhibition assay with 5-Methoxy-1-methyl-1H-pyrazol-4-amine
Title: A Framework for Characterizing Novel Kinase Inhibitors: Experimental Setup for 5-Methoxy-1-methyl-1H-pyrazol-4-amine Abstract The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the cor...
Author: BenchChem Technical Support Team. Date: February 2026
Title: A Framework for Characterizing Novel Kinase Inhibitors: Experimental Setup for 5-Methoxy-1-methyl-1H-pyrazol-4-amine
Abstract
The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved and investigational kinase inhibitors.[1][2][3][4] This guide provides a comprehensive framework for the initial biochemical characterization of novel pyrazole-containing compounds, using 5-Methoxy-1-methyl-1H-pyrazol-4-amine as a representative test article. We present a two-tiered approach, beginning with a robust, high-throughput primary screening assay to determine general inhibitory activity, followed by a more detailed secondary assay to establish potency through IC50 determination. The protocols detailed herein are designed to be adaptable, providing researchers with the foundational principles and practical steps required to validate and advance promising new chemical entities in the drug discovery pipeline. We will focus on two widely adopted, non-radioactive assay formats: a luminescence-based ATP depletion assay (Kinase-Glo®) for primary screening and a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay for precise IC50 determination.
Guiding Principles of Kinase Inhibition Assays
The foundation of any kinase assay is the enzymatic reaction itself: a kinase transfers the terminal phosphate group from ATP to a specific substrate (peptide or protein).[5] An inhibitor will reduce the rate of this phosphotransfer. The key to a successful assay is the accurate and sensitive detection of this change in activity. There are three primary products or reactants that can be measured:
ATP Depletion: As the kinase reaction proceeds, ATP is consumed. Measuring the amount of remaining ATP is a universal method applicable to virtually any kinase.[6][7]
ADP Formation: For every molecule of ATP consumed, a molecule of ADP is produced. Detecting ADP provides a direct measure of kinase activity.[8][9][10]
Phosphorylated Substrate Formation: This is the most direct measure of enzymatic activity. It typically requires a substrate-specific antibody or other affinity reagent to detect the newly added phosphate group.[11][12]
The choice of assay technology depends on the stage of research. For initial high-throughput screening (HTS) of a compound like 5-Methoxy-1-methyl-1H-pyrazol-4-amine against a panel of kinases, a simple, robust, and universal "mix-and-read" assay is ideal.[13] Luminescence-based ATP depletion assays, such as the Kinase-Glo® platform, excel in this role due to their high sensitivity and broad applicability.[6][14] For follow-up studies to determine potency (IC50), assays that directly measure product formation, like TR-FRET, are often preferred as they can be less prone to interference from compounds that interact with ATP-detection reagents.[15][16]
Test Compound: 5-Methoxy-1-methyl-1H-pyrazol-4-amine
This application note uses 5-Methoxy-1-methyl-1H-pyrazol-4-amine as a model compound. While its specific kinase targets are not predefined, its pyrazole core is a common feature in many kinase inhibitors, making it a relevant candidate for screening.[4][17]
2.1. Preparation of Compound Stock Solutions
Accurate compound handling is critical for reproducible results.
Solvent Selection: The vast majority of small molecule inhibitors are dissolved in 100% Dimethyl Sulfoxide (DMSO).[18][19]
Stock Concentration: Prepare a high-concentration stock solution, typically 10-50 mM, depending on the compound's solubility. This allows for minimal volumes of DMSO to be added to the final assay, reducing potential solvent-induced artifacts.
Storage: Aliquot the stock solution into single-use vials and store at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles.
2.2. Compound Solubility and Potential for Interference
A common pitfall in biochemical assays is compound interference.[20] This can manifest as:
Light-Based Interference: Colored compounds can absorb light, while fluorescent compounds can emit light, interfering with luminescence or fluorescence-based readouts.
Aggregation: Poorly soluble compounds can form aggregates that non-specifically inhibit enzymes.
Reagent Interaction: Some compounds may directly inhibit the reporter enzymes used in detection steps (e.g., luciferase in the Kinase-Glo® assay).
It is crucial to run appropriate controls to identify such artifacts. This includes "no enzyme" controls containing the test compound to check for direct effects on the detection reagents.
Protocol 1: Primary Screening via Luminescence-Based ATP Depletion Assay
This protocol uses the Kinase-Glo® Luminescent Kinase Assay principle, which quantifies the amount of ATP remaining in solution after a kinase reaction.[7][14] The luminescent signal is inversely proportional to kinase activity.[15]
3.1. Principle of the Assay
The assay is performed in a single well by adding the Kinase-Glo® Reagent to the completed kinase reaction. This reagent contains luciferase and its substrate, luciferin. In the presence of ATP, luciferase catalyzes the conversion of luciferin to oxyluciferin, generating light. The amount of light produced is directly proportional to the concentration of ATP remaining in the well.[6] High kinase activity leads to low ATP and a dim signal, whereas effective inhibition results in high ATP and a bright signal.[10]
3.2. Experimental Workflow
Caption: Workflow for a luminescence-based kinase inhibition assay.
3.3. Materials and Reagents
Kinase: Recombinant kinase of interest.
Substrate: Appropriate peptide or protein substrate for the kinase.
Test Compound: 5-Methoxy-1-methyl-1H-pyrazol-4-amine dissolved in 100% DMSO.
Multichannel Pipettes or Automated Liquid Handler.
Plate-Reading Luminometer.
3.4. Step-by-Step Protocol (384-well format)
This protocol assumes a final assay volume of 20 µL before adding the detection reagent. The test compound is screened at a single concentration (e.g., 10 µM).
Prepare Reagents: Thaw all components and prepare kinase reaction buffer according to the enzyme manufacturer's specifications. Prepare a working solution of the kinase/substrate mix and an ATP solution at 4x the final desired concentration.
Compound Plating: Add 5 µL of 4x concentrated test compound (40 µM in assay buffer with 1% DMSO) to the appropriate wells. For controls, add 5 µL of assay buffer with 1% DMSO.
Negative Control (0% Inhibition): Wells with kinase, substrate, ATP, and DMSO.
Positive Control (100% Inhibition): Wells with substrate, ATP, DMSO, but no kinase.
Kinase Addition: Add 10 µL of 2x kinase/substrate solution to all wells except the "no enzyme" positive controls. Add 10 µL of substrate-only solution to the positive control wells.
Initiate Reaction: Add 5 µL of 4x ATP solution to all wells to start the reaction. The final volume is now 20 µL.
Incubation: Incubate the plate at room temperature for a pre-determined optimal time (e.g., 60 minutes). The reaction time should be optimized to consume 10-50% of the initial ATP for best results.[5]
Detection: Equilibrate the plate and the Kinase-Glo® Reagent to room temperature. Add 20 µL of Kinase-Glo® Reagent to each well.
Final Incubation: Mix on a plate shaker for 2 minutes, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.
Read Plate: Measure luminescence using a microplate reader.
3.5. Data Analysis
Calculate the percent inhibition for the test compound using the following formula:
Once a "hit" is identified in the primary screen, a secondary assay is performed to determine its potency by calculating the IC50 value—the concentration of inhibitor required to reduce kinase activity by 50%.[21][22] The LanthaScreen™ TR-FRET technology is an excellent platform for this.
4.1. Principle of the Assay
TR-FRET assays measure the formation of phosphorylated substrate.[15] The assay uses a long-lifetime terbium (Tb) or europium-labeled antibody (donor) that specifically recognizes the phosphorylated substrate.[11] The substrate itself is labeled with a fluorescent acceptor (e.g., fluorescein). When the substrate is phosphorylated by the kinase, the antibody binds. This brings the donor and acceptor into close proximity, allowing for fluorescence resonance energy transfer upon excitation of the donor.[12][23] The use of a long-lifetime donor and time-resolved detection minimizes background fluorescence, resulting in a very high signal-to-noise ratio.[16]
4.2. Experimental Workflow
Caption: Workflow for a TR-FRET based kinase IC50 determination assay.
4.3. Materials and Reagents
Kinase and Substrate: Recombinant kinase and corresponding fluorescein-labeled substrate.
Compound Dilution: Prepare a 10-point, 3-fold serial dilution of the test compound in 100% DMSO. Start with a high concentration (e.g., 1 mM).
Compound Plating: Transfer a small volume (e.g., 50 nL) of the DMSO dilutions into the assay plate using an acoustic dispenser or other low-volume liquid handler. This creates a dose-response plate.
Prepare Master Mix: Prepare a master mix containing the kinase, fluorescently labeled substrate, and ATP in the appropriate kinase reaction buffer. The ATP concentration should ideally be at or near its Km value for the kinase to accurately determine the potency of ATP-competitive inhibitors.[24]
Initiate Reaction: Add 10 µL of the master mix to each well of the assay plate.
Incubation: Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes).
Stop and Detect: Add 5 µL of the Stop/Detection solution containing EDTA and the terbium-labeled antibody to each well.
Final Incubation: Incubate for 60 minutes at room temperature to allow for antibody binding.
Read Plate: Measure the fluorescence emission at two wavelengths (e.g., 520 nm for the acceptor and 490 nm for the donor) on a TR-FRET enabled plate reader.
4.5. Data Analysis and Presentation
Calculate TR-FRET Ratio: For each well, calculate the emission ratio (Acceptor Emission / Donor Emission).
Normalize Data: Normalize the data using wells with no inhibitor (0% inhibition, high FRET) and wells with no enzyme (100% inhibition, low FRET).
Generate Dose-Response Curve: Plot the normalized percent inhibition against the logarithm of the inhibitor concentration.
Calculate IC50: Fit the data to a four-parameter logistic (variable slope) equation using a suitable software package (e.g., GraphPad Prism) to determine the IC50 value.[19]
Table 1: Example IC50 Data Presentation
Compound Name
Target Kinase
IC50 (nM)
Hill Slope
R²
5-Methoxy-1-methyl-1H-pyrazol-4-amine
Kinase X
75.3
-1.1
0.992
Staurosporine (Control)
Kinase X
8.2
-1.0
0.998
Critical Considerations for Assay Validation
To ensure the trustworthiness of your results, several validation steps are essential.[5][20]
Assay Optimization: Before screening, optimize the concentrations of kinase, substrate, and ATP, as well as the reaction time, to ensure the assay operates in the linear range and produces a robust signal.[25]
DMSO Tolerance: Determine the maximum concentration of DMSO your assay can tolerate without significantly affecting kinase activity. Most assays are robust up to 1-2% DMSO.[19]
Z'-Factor: For HTS assays, calculate the Z'-factor to assess assay quality. A Z' value between 0.5 and 1.0 indicates an excellent assay suitable for screening.[6][25]
(Where pos = positive control and neg = negative control)
Conclusion
This application note provides a detailed, two-protocol framework for the initial biochemical characterization of a novel potential kinase inhibitor, 5-Methoxy-1-methyl-1H-pyrazol-4-amine. By employing a high-sensitivity luminescence-based assay for primary screening followed by a precise TR-FRET assay for IC50 determination, researchers can efficiently and accurately evaluate new chemical entities. Adherence to the principles of assay optimization, appropriate control usage, and rigorous data analysis will generate reliable and actionable data, accelerating the journey of drug discovery from initial hit to validated lead.
Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys Research. [URL: https://www.celtarys.com/en/blog/optimizing-biochemical-assays-for-kinase-activity-in-drug-discovery]
Services | IC50 Determination. International Centre for Kinase Profiling. [URL: https://www.kinase-screen.mrc.ac.
Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. [URL: https://www.reactionbiology.com/blog/step-by-step-guide-to-kinase-inhibitor-development]
Assay Development for Protein Kinase Enzymes. NCBI - NIH. [URL: https://www.ncbi.nlm.nih.gov/books/NBK92003/]
LanthaScreen TR-FRET tyrosine kinase and protein kinase C assay. BMG Labtech. [URL: https://www.bmg.com/lanthascreen-tr-fret-tyrosine-kinase-and-protein-kinase-c-assay-28495.pdf]
Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. MDPI. [URL: https://www.mdpi.com/1422-0067/22/16/8749]
QS S Assist KINASE_ADP-GloTM Kit. Carna Bio USA Inc. [URL: https://www.carnabio.com/usa/support/docs/QS_S_Assist_KINASE_ADP-Glo_Kit.pdf]
Assay in Summary_ki. BindingDB. [URL: https://www.bindingdb.org/jsp/dbsearch/AssayShow.jsp?assay_id=11306&monomerid=50000007]
Time-Resolved Fluorescence Resonance Energy Transfer [TR-FRET] Assays for Biochemical Processes. ResearchGate. [URL: https://www.researchgate.net/publication/313880598_Time-Resolved_Fluorescence_Resonance_Energy_Transfer_TR-FRET_Assays_for_Biochemical_Processes]
Measuring and interpreting the selectivity of protein kinase inhibitors. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3308891/]
Enzyme Activity Assays for Protein Kinases: Strategies to Identify Active Substrates. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6032069/]
A two-point IC50 method for evaluating the biochemical potency of irreversible enzyme inhibitors. bioRxiv.org. [URL: https://www.biorxiv.org/content/10.1101/2022.05.04.490656v1]
Optimizing Kinase Assays for Ultrahigh-Throughput Profiling Using the Kinase-Glo® Plus Assay. Promega Notes 93. [URL: https://www.promega.com/-/media/files/resources/promega-notes/93/optimizing-kinase-assays-for-ultra-high-throughput-profiling-using-the-kinase-glo-plus-assay.pdf]
What Is the Best Kinase Assay?. BellBrook Labs. [URL: https://www.bellbrooklabs.
Fluorescence polarization assay for inhibitors of the kinase domain of receptor interacting protein 1. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3580718/]
Fluorescence Polarization Assay for Small Molecule Screening of FK506 Biosynthesized in 96-Well Microtiter Plates. Biochemistry - ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/acs.biochem.7b00588]
Discovery of (R)-5-((5-(1-methyl-1H-pyrazol-4-yl)-4-(methylamino)pyrimidin-2-yl)amino)-3-(piperidin-3-yloxy)picolinonitrile, a novel CHK1 inhibitor for hematologic malignancies. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/30953842/]
N-(3-Methoxyphenyl)-6-(7-(1-methyl-1H-pyrazol-4-yl)imidazo[1,2-a]pyridin-3-yl)pyridin-2-amine is an inhibitor of the FLT3-ITD an. eScholarship.org. [URL: https://escholarship.org/uc/item/42v0k244]
Discovery of 5-Amino-N-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide Inhibitors of IRAK4. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4027320/]
Synthesis of Pyrazol-4-Ols. Amanote Research. [URL: https://www.amanote.com/papers/synthesis-of-pyrazol-4-ols-canadian-journal-of-chemistry-2003-81-1-10-14-10-1139-v02-192]
Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journals. [URL: https://www.beilstein-journals.org/bjoc/articles/7/15]
Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor as an Orally Bioavailable Preclinical Development Candidate for the Treatment of Acute Myeloid Leukemia. Journal of Medicinal Chemistry - ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/jm300676q]
Analytical Strategies for the Quantification of 5-Methoxy-1-methyl-1H-pyrazol-4-amine
Application Note & Protocol Guide | Doc ID: AN-PYR-042 Executive Summary 5-Methoxy-1-methyl-1H-pyrazol-4-amine (hereafter referred to as 5-MMPA ) is a critical heterocyclic building block used in the synthesis of pharmac...
5-Methoxy-1-methyl-1H-pyrazol-4-amine (hereafter referred to as 5-MMPA ) is a critical heterocyclic building block used in the synthesis of pharmaceutical active ingredients (APIs), particularly kinase inhibitors and agrochemicals.[1] Due to its electron-rich aminopyrazole core, it presents specific analytical challenges: high polarity, potential for oxidation, and lack of strong chromophores compared to larger drug molecules.
This guide provides two distinct analytical workflows:
Method A (HPLC-UV/DAD): A robust protocol for purity assessment, assay, and reaction monitoring in high-concentration samples (mg/mL range).
Method B (LC-MS/MS): A high-sensitivity protocol for quantifying 5-MMPA as a Genotoxic Impurity (GTI) or trace residue (ng/mL range).
Scope: Raw material release testing, reaction monitoring, and purity assay.
Mechanistic Strategy
Since 5-MMPA is a polar amine, standard C18 columns often yield peak tailing (due to silanol interactions) or early elution. We utilize a "Base-Deactivated" C18 column combined with an acidic mobile phase containing an ion-pairing effect (via TFA) to improve retention and peak shape.
Chromatographic Conditions[7][8][9][10][11]
System: HPLC with Diode Array Detector (DAD) or Variable Wavelength Detector (VWD).
Column: Agilent ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm) or equivalent (e.g., Waters XBridge C18).
Why: High surface coverage protects the amine from silanols.
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.[4][5][6]
Why: TFA acts as a weak ion-pairing agent, improving retention of the polar amine.
Application Note: Developing SAR Studies for 5-Methoxy-1-methyl-1H-pyrazol-4-amine Analogs
Abstract & Chemical Rationale The 5-Methoxy-1-methyl-1H-pyrazol-4-amine scaffold represents a "privileged structure" in medicinal chemistry, frequently utilized in kinase inhibitors (e.g., JAK, Aurora, CDK) and GPCR liga...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract & Chemical Rationale
The 5-Methoxy-1-methyl-1H-pyrazol-4-amine scaffold represents a "privileged structure" in medicinal chemistry, frequently utilized in kinase inhibitors (e.g., JAK, Aurora, CDK) and GPCR ligands. Its utility stems from its electronic "push-pull" character: the electron-rich 5-methoxy group and the 4-amino group create a highly nucleophilic core capable of forming critical hydrogen bonds within the hinge region of kinase ATP-binding pockets.
However, this scaffold presents specific challenges:
Metabolic Instability: The 5-methoxy group is a prime target for O-demethylation by cytochrome P450s.
Oxidative Liability: The electron-rich ring is susceptible to oxidative degradation.
Regiochemistry: Differentiating between N1 and N2 alkylation during synthesis can be non-trivial.
This guide outlines a robust workflow for developing Structure-Activity Relationships (SAR) around this core, focusing on library synthesis, bioisosteric replacement, and biological validation.
SAR Design Strategy: The Three Vectors
To systematically explore the chemical space, we define three modification vectors around the core scaffold.
Vector Analysis
Vector A (C4-Amine): The primary "growth" vector. This amine is typically derivatized (via amides, ureas, or secondary amines) to access the hydrophobic back-pocket of the target protein.
Vector B (C5-Methoxy): The "electronic/metabolic" vector. Modifying this group modulates the pKa of the pyrazole nitrogens and addresses metabolic soft spots.
Vector C (N1-Methyl): The "solubility/steric" vector. Replacing the methyl group can improve solubility (e.g., using a piperidinyl-ethyl group) or induce specific steric clashes to gain selectivity.
Visualization: SAR Logic Map
Caption: Figure 1. Strategic SAR vectors for the 5-methoxy-1-methyl-1H-pyrazol-4-amine scaffold. Colors denote distinct chemical environments.
Purpose: Rapidly generate a library of analogs at the C4-amine position (Vector A).
Mechanism: HATU-mediated activation of carboxylic acids.
Self-Validation: The disappearance of the starting amine (LCMS) and the absence of carboxylic acid in the final product.
Preparation: Dissolve the carboxylic acid (0.1 mmol) in DMF (0.5 mL) in a 2 mL HPLC vial or 96-well reaction block.
Activation: Add DIPEA (0.2 mmol, 35 µL) followed by HATU (0.12 mmol, 46 mg). Cap and shake at Room Temperature (RT) for 15 minutes. Note: Pre-activation prevents reaction with the pyrazole N2.
Coupling: Add a solution of 5-Methoxy-1-methyl-1H-pyrazol-4-amine (0.1 mmol) in DMF (0.5 mL).
Incubation: Shake at RT for 12 hours.
QC Check: Aliquot 5 µL into acetonitrile/water for LCMS analysis. Look for [M+H]+ corresponding to Product.
Workup (High Throughput):
Add 2 mL saturated NaHCO3.
Extract with Ethyl Acetate (3 x 2 mL).
Pass organic layer through a phase separator frit.
Protocol B: C5-Methoxy Bioisostere Synthesis (Vector B)
Purpose: To replace the methoxy group if metabolic instability is observed.
Route: Starting from 5-hydroxy-1-methyl-1H-pyrazole-4-carboxylate ethyl ester.
Difluoromethylation: Treat the 5-hydroxy precursor with sodium chlorodifluoroacetate and Cs2CO3 in DMF at 100°C.
Hydrolysis & Curtius: Hydrolyze the ester (LiOH), then perform Curtius rearrangement (DPPA, tBuOH) to get the Boc-protected amine.
Deprotection: TFA/DCM to yield the 5-(difluoromethoxy)-1-methyl-1H-pyrazol-4-amine.
Context: Aminopyrazoles are classic ATP-competitive inhibitors. This assay validates binding affinity.
Type: LanthaScreen™ Eu Kinase Binding Assay (or similar TR-FRET).
Materials:
Kinase of interest (e.g., JNK3, CDK2) tagged (GST or His).
Alexa Fluor® 647-labeled ATP tracer.
Europium-labeled anti-tag antibody.
Test compounds (DMSO stocks).
Methodology:
Plate Prep: Dispense 10 nL of compound (10-point dose response) into a 384-well low-volume white plate (acoustic dispensing preferred).
Master Mix: Prepare kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).
Addition: Add 5 µL of Kinase/Antibody mixture. Incubate 15 mins.
Tracer: Add 5 µL of Tracer solution.
Incubation: Incubate 60 mins at RT in dark.
Read: Measure TR-FRET signal (Excitation 337 nm, Emission 665 nm/615 nm) on a plate reader (e.g., EnVision).
Analysis: Calculate IC50 using a 4-parameter logistic fit.
Self-Validation Criteria:
Z-Prime (Z'): Must be > 0.5 for the assay to be statistically valid.
Reference Control: Include a known inhibitor (e.g., Staurosporine) on every plate.
Physicochemical & ADME Considerations
When modifying the 5-methoxy-1-methyl-1H-pyrazol-4-amine core, track these parameters to ensure "drug-likeness."
Modification (R-Group)
Predicted LogP Shift
tPSA Shift (Ų)
Metabolic Risk
Comment
Parent (OMe)
Baseline
Baseline
High
O-demethylation is major clearance path.
-OCF3 (Trifluoromethoxy)
+0.8 to +1.0
No change
Low
Blocks metabolism; increases lipophilicity.
-Cl (Chloro)
+0.6
-9.2
Low
Electronic isostere; removes H-bond acceptor.
-Et (Ethyl)
+0.5
-9.2
Medium
Steric bulk; removes H-bond acceptor.
-OCH(CH3)2 (Isopropoxy)
+0.7
No change
Medium
Steric protection of the oxygen.
Workflow Visualization
Caption: Figure 2. Integrated workflow from scaffold procurement to lead selection, emphasizing the iterative loop for ADME optimization.
References
Vertex AI Search. (2023). Design and Synthesis of Highly Potent and Isoform Selective JNK3 Inhibitors: SAR Studies on Aminopyrazole Derivatives. Journal of Medicinal Chemistry. Link
Vertex AI Search. (2023). Structure-Activity Relationships and X-ray Structures Describing the Selectivity of Aminopyrazole Inhibitors. PMC. Link
BenchChem. (2025).[1] Amide Coupling Reactions with Electron-Rich Amines. Technical Support Center. Link
MDPI. (2021). 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine Synthesis. Molbank. Link
Frontiers in Pharmacology. (2024). The role of physicochemical and topological parameters in drug design. Link
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Reference Data & Comparative Studies
Validation
A Comparative Guide to Pyrazole-Based Kinase Inhibitors: Beyond the Scaffold
The pyrazole ring is a cornerstone in modern medicinal chemistry, recognized as a "privileged scaffold" for its remarkable versatility in drug design.[1][2] This five-membered aromatic heterocycle, with its two adjacent...
Author: BenchChem Technical Support Team. Date: February 2026
The pyrazole ring is a cornerstone in modern medicinal chemistry, recognized as a "privileged scaffold" for its remarkable versatility in drug design.[1][2] This five-membered aromatic heterocycle, with its two adjacent nitrogen atoms, offers a unique combination of synthetic accessibility, favorable drug-like properties, and the ability to form crucial hydrogen bond interactions within the ATP-binding pocket of protein kinases.[1] This has led to the development of a multitude of pyrazole-containing kinase inhibitors, several of which have achieved FDA approval and are now integral in the treatment of various cancers and inflammatory diseases.[1][3]
This guide provides an in-depth comparison of prominent pyrazole-based kinase inhibitors, moving beyond a simple list of compounds to a critical analysis of their structure-activity relationships, selectivity profiles, and the experimental methodologies used for their characterization. While the specific compound 5-Methoxy-1-methyl-1H-pyrazol-4-amine is not a well-documented kinase inhibitor in the public domain, we will explore the chemical space of pyrazole inhibitors through well-characterized examples.
The Pyrazole Core: A Versatile Anchor for Kinase Inhibition
The success of the pyrazole scaffold lies in its ability to act as a bioisosteric replacement for other functionalities and to orient substituents in a precise three-dimensional arrangement to maximize interactions with the target kinase. The nitrogen atoms of the pyrazole ring can act as both hydrogen bond donors and acceptors, facilitating strong binding to the hinge region of the kinase, a critical interaction for many ATP-competitive inhibitors.[1][2]
Caption: The core pyrazole scaffold with potential substitution points (R1, R2, R3).
Substitutions at different positions on the pyrazole ring can dramatically influence a compound's potency and selectivity. For instance, a methyl group on one of the nitrogen atoms can provide steric hindrance that prevents binding to certain off-target kinases, thereby enhancing selectivity.[1]
Comparative Analysis of Prominent Pyrazole Kinase Inhibitors
To illustrate the diversity and utility of the pyrazole scaffold, we will compare three distinct, well-characterized kinase inhibitors: Ruxolitinib, Crizotinib, and Encorafenib.
Ruxolitinib: A Selective JAK Inhibitor
Ruxolitinib is a potent and selective inhibitor of Janus kinases (JAKs), specifically JAK1 and JAK2.[1] These kinases are crucial components of the JAK-STAT signaling pathway, which plays a key role in inflammation and hematopoiesis.
Target Profile: Primarily targets JAK1 and JAK2 with high affinity.[1]
Mechanism of Action: Ruxolitinib is an ATP-competitive inhibitor that binds to the active conformation of the kinase.[1]
Structural Insight: The pyrazole ring in Ruxolitinib is a key feature, contributing to its binding affinity and selectivity.[1]
Crizotinib: A Multi-Targeted ALK and ROS1 Inhibitor
Crizotinib is a multi-targeted kinase inhibitor, most notably inhibiting Anaplastic Lymphoma Kinase (ALK) and ROS1. It is used in the treatment of non-small cell lung cancer (NSCLC) harboring specific genetic alterations in these kinases.
Target Profile: Potent inhibitor of ALK, ROS1, and c-Met.
Mechanism of Action: Functions as an ATP-competitive inhibitor.
Clinical Significance: Crizotinib was one of the first targeted therapies approved for ALK-positive NSCLC, demonstrating the power of personalized medicine.
Encorafenib: A BRAF Inhibitor for Melanoma
Encorafenib is a potent inhibitor of the BRAF kinase, particularly the V600E mutant form, which is prevalent in melanoma.
Target Profile: Highly selective for BRAF V600E.
Mechanism of Action: ATP-competitive inhibitor.
Therapeutic Strategy: Often used in combination with a MEK inhibitor to overcome resistance mechanisms.
Quantitative Comparison of Inhibitor Potency
The following table summarizes the half-maximal inhibitory concentrations (IC50) of the selected pyrazole kinase inhibitors against their primary targets. Lower IC50 values indicate higher potency.
Note: IC50 values can vary depending on the specific assay conditions.
Experimental Protocols for Kinase Inhibitor Characterization
The evaluation of a potential kinase inhibitor requires a series of well-designed experiments to determine its potency, selectivity, and mechanism of action. Below are representative protocols for key assays.
In Vitro Kinase Activity Assay (Luminescent Kinase Assay)
This assay measures the amount of ATP remaining in solution following a kinase reaction. A decrease in ATP corresponds to higher kinase activity, and the inhibition of this activity by a compound can be quantified.
Principle: The assay utilizes a luciferase enzyme that produces light in an ATP-dependent manner. The amount of light generated is proportional to the amount of ATP present.
Workflow Diagram:
Caption: Workflow for a Western blot-based cellular phosphorylation assay.
Step-by-Step Protocol:
Cell Culture and Treatment: Plate cells that express the target kinase and its downstream substrate. Treat the cells with various concentrations of the pyrazole inhibitor for a predetermined time.
Cell Lysis: After treatment, wash the cells and then lyse them in a buffer that preserves protein phosphorylation (containing phosphatase inhibitors).
Protein Quantification: Determine the total protein concentration in each lysate to ensure equal loading in the subsequent steps.
SDS-PAGE and Western Blotting: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a membrane (e.g., PVDF or nitrocellulose).
Antibody Incubation: Block the membrane to prevent non-specific antibody binding. Then, incubate the membrane with a primary antibody that specifically recognizes the phosphorylated form of the target substrate. Also, probe a separate membrane or strip the first one and re-probe with an antibody that recognizes the total amount of the substrate protein as a loading control.
Detection: Incubate the membrane with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) that can generate a detectable signal (e.g., chemiluminescence).
Data Analysis: Quantify the band intensities for the phosphorylated and total protein. A decrease in the ratio of phosphorylated to total protein indicates inhibition of the kinase by the test compound.
Conclusion
The pyrazole scaffold is a testament to the power of privileged structures in drug discovery. Its adaptability has enabled the development of a diverse array of kinase inhibitors with significant clinical impact. The examples of Ruxolitinib, Crizotinib, and Encorafenib highlight how subtle modifications to the core pyrazole structure and its substituents can lead to highly potent and selective drugs targeting different kinase families. A thorough understanding of the underlying chemistry, coupled with rigorous experimental evaluation using assays such as those described above, is essential for the continued success of pyrazole-based kinase inhibitor development.
References
The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies - MDPI.
Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets - PubMed.
Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020)
A Tale of Two Kinase Inhibitors: A Comparative Guide to Staurosporine and 5-Methoxy-1-methyl-1H-pyrazol-4-amine for the Research Scientist
In the intricate world of cell signaling and drug discovery, protein kinase inhibitors are indispensable tools. Their ability to modulate the activity of kinases, enzymes that catalyze the phosphorylation of proteins, al...
Author: BenchChem Technical Support Team. Date: February 2026
In the intricate world of cell signaling and drug discovery, protein kinase inhibitors are indispensable tools. Their ability to modulate the activity of kinases, enzymes that catalyze the phosphorylation of proteins, allows researchers to dissect complex signaling pathways and develop targeted therapeutics for a host of diseases, most notably cancer. This guide offers a detailed comparative analysis of two kinase inhibitors: the classical, broad-spectrum agent staurosporine, and the more contemporary, scaffold-based 5-Methoxy-1-methyl-1H-pyrazol-4-amine.
This analysis is designed for researchers, scientists, and drug development professionals, providing not only a comparison of their mechanisms and applications but also the experimental frameworks necessary for their evaluation.
Part 1: Profiling the Inhibitors
Staurosporine: The Promiscuous Powerhouse
Staurosporine, an alkaloid originally isolated from the bacterium Streptomyces staurosporeus, is one of the most potent and well-known protein kinase inhibitors.[1] Its primary mechanism of action is as an ATP-competitive inhibitor, binding with high affinity to the ATP-binding site of a vast array of protein kinases.[1] This promiscuity, while a significant limitation for therapeutic use due to toxicity, has established staurosporine as a valuable research tool.[1] It is often used as a positive control in kinase assays and to induce apoptosis in a wide range of cell lines.[1][2] The induction of apoptosis is one of its most studied effects, although the exact mechanism is not fully understood and appears to involve the activation of caspase-3.[1]
5-Methoxy-1-methyl-1H-pyrazol-4-amine: A Scaffold for Selectivity
In contrast to the broad activity of staurosporine, 5-Methoxy-1-methyl-1H-pyrazol-4-amine represents a chemical scaffold that is a cornerstone in the development of selective kinase inhibitors. The pyrazole ring is a privileged structure in medicinal chemistry, forming the core of numerous targeted therapies.[3][4][5] Derivatives of this scaffold have been developed to selectively inhibit a wide range of kinases, including Aurora kinases, Janus kinases (JAKs), and cyclin-dependent kinases (CDKs).[6][7] The design of these inhibitors focuses on exploiting subtle differences in the ATP-binding pockets of various kinases to achieve high potency and selectivity, thereby minimizing off-target effects.[5][8]
Part 2: Mechanism of Action and Kinase Inhibition Profiles
Both staurosporine and pyrazole-based inhibitors like 5-Methoxy-1-methyl-1H-pyrazol-4-amine are ATP-competitive. They occupy the ATP-binding pocket of the kinase, preventing the binding of ATP and subsequent phosphorylation of the substrate.
Caption: ATP-competitive inhibition of a protein kinase.
The key distinction lies in their selectivity profiles. Staurosporine's broad activity is due to its ability to interact with conserved features of the kinase ATP-binding site.[1][9] In contrast, the pyrazole scaffold allows for chemical modifications that can be tailored to fit the unique contours of specific kinase active sites, leading to highly selective inhibitors.[3][6][8]
Can be highly selective for specific kinases[3][6][8]
Potency
High potency against many kinases (often in the low nM range)[11]
Potency varies depending on the specific derivative and target kinase[7][12]
Primary Use
Research tool, positive control, apoptosis induction[1][2]
Scaffold for developing targeted therapeutics and selective research probes[3][4]
Part 3: Experimental Protocols for Evaluation
To assess the efficacy and selectivity of these inhibitors, a combination of in vitro and cell-based assays is essential.
In Vitro Kinase Assay
This assay directly measures the inhibitory activity of a compound against a purified kinase. A common method is the radiometric assay, which tracks the transfer of a radiolabeled phosphate from ATP to a substrate.[13][14]
Protocol: Radiometric Kinase Assay
Reaction Setup: In a microcentrifuge tube or 96-well plate, combine the kinase buffer (e.g., 20 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT), the purified kinase, and the specific substrate (e.g., a peptide or protein).
Inhibitor Addition: Add varying concentrations of the inhibitor (staurosporine or the pyrazole derivative) or a vehicle control (e.g., DMSO).
Initiation: Start the reaction by adding ATP, including a radiolabeled isotope such as [γ-³²P]ATP or [γ-³³P]ATP.[13][14]
Incubation: Incubate the reaction at a specific temperature (e.g., 30°C) for a defined period (e.g., 30 minutes).
Termination: Stop the reaction by spotting the mixture onto a phosphocellulose membrane, which binds the phosphorylated substrate.
Washing: Wash the membrane to remove unincorporated radiolabeled ATP.
Detection: Quantify the amount of radioactivity on the membrane using a scintillation counter.
Data Analysis: Calculate the percentage of kinase inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.
Caption: Workflow for an in vitro radiometric kinase assay.
Cell Viability Assay (MTT Assay)
This assay assesses the effect of the inhibitors on cell proliferation and viability.[15][16][17] The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells.[15][16]
Protocol: MTT Assay
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to attach overnight.
Compound Treatment: Treat the cells with serial dilutions of the inhibitor or vehicle control and incubate for a desired period (e.g., 24, 48, or 72 hours).
MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[15][16] Metabolically active cells will reduce the yellow MTT to purple formazan crystals.[15][16][17]
Solubilization: Add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.[15][18]
Absorbance Reading: Measure the absorbance of the solution at a wavelength of 570-590 nm using a microplate reader.[15][16]
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the EC50 value.
Caption: Workflow for a cell viability MTT assay.
Part 4: Conclusion and Future Perspectives
The choice between staurosporine and a selective pyrazole-based inhibitor is dictated by the experimental question. Staurosporine remains a powerful tool for inducing widespread kinase inhibition and apoptosis, serving as a benchmark in many studies. However, for elucidating the roles of specific kinases in cellular processes or for developing targeted therapies, the selectivity afforded by scaffolds like 5-Methoxy-1-methyl-1H-pyrazol-4-amine is paramount.
The future of kinase inhibitor research lies in the continued development of highly selective and potent compounds. The pyrazole scaffold and others like it will continue to be central to these efforts, with the ultimate goal of creating a toolbox of inhibitors that can precisely target each member of the human kinome. This will not only advance our fundamental understanding of cell biology but also pave the way for the next generation of precision medicines.
References
Staurosporine - Wikipedia. (2023, December 19). Retrieved February 23, 2026, from [Link]
STAUROSPORINE - Inxight Drugs. (n.d.). Retrieved February 23, 2026, from [Link]
Staurosporine: Advanced Insights into Kinase Inhibition a... - Inhibitor Research Hub. (2026, February 18). Retrieved February 23, 2026, from [Link]
Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf. (2013, May 1). Retrieved February 23, 2026, from [Link]
Mechanism of staurosporine-induced apoptosis in murine hepatocytes. (2002, January 16). Retrieved February 23, 2026, from [Link]
Protein kinase inhibition of clinically important staurosporine analogues - PubMed. (2010, April 15). Retrieved February 23, 2026, from [Link]
The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies - MDPI. (2023, July 12). Retrieved February 23, 2026, from [Link]
The Inhibition Effect and Mechanism of Staurosporine Isolated from Streptomyces sp. SNC087 Strain on Nasal Polyp - MDPI. (2024, January 11). Retrieved February 23, 2026, from [Link]
Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC. (2022, January 5). Retrieved February 23, 2026, from [Link]
In vitro NLK Kinase Assay - PMC - NIH. (n.d.). Retrieved February 23, 2026, from [Link]
PKC-θ in vitro Kinase Activity Assay - Bio-protocol. (2016, October 20). Retrieved February 23, 2026, from [Link]
Synthesis of pyrazole-based macrocycles leads to a highly selective inhibitor for MST3. (2023, October 20). Retrieved February 23, 2026, from [Link]
Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets - PubMed. (n.d.). Retrieved February 23, 2026, from [Link]
Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family - MDPI. (2022, November 27). Retrieved February 23, 2026, from [Link]
On the Origins of Enzyme Inhibitor Selectivity and Promiscuity: A Case Study of Protein Kinase Binding to Staurosporine - PMC. (n.d.). Retrieved February 23, 2026, from [Link]
How Does a Biochemical Kinase Assay Work? - BellBrook Labs. (2018, December 10). Retrieved February 23, 2026, from [Link]
In vitro kinase assay | Protocols.io. (2024, May 31). Retrieved February 23, 2026, from [Link]
Kinase Screening Assay Services - Reaction Biology. (n.d.). Retrieved February 23, 2026, from [Link]
Staurosporine, an inhibitor of hormonally up-regulated neu-associated kinase - PMC. (n.d.). Retrieved February 23, 2026, from [Link]
N-(6-Chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine - MDPI. (2021, January 18). Retrieved February 23, 2026, from [Link]
Discovery of (R)-5-((5-(1-methyl-1H-pyrazol-4-yl)-4-(methylamino)pyrimidin-2-yl)amino)-3-(piperidin-3-yloxy)picolinonitrile, a novel CHK1 inhibitor for hematologic malignancies - PubMed. (2019, July 1). Retrieved February 23, 2026, from [Link]
Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - MDPI. (2022, January 5). Retrieved February 23, 2026, from [Link]
Discovery of 5-Amino-N-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide Inhibitors of IRAK4 - PMC. (n.d.). Retrieved February 23, 2026, from [Link]
N-(3-Methoxyphenyl)-6-(7-(1-methyl-1H-pyrazol-4-yl)imidazo[1,2-a]pyridin-3-yl)pyridin-2-amine is an inhibitor of the FLT3-ITD an - eScholarship.org. (2024, February 1). Retrieved February 23, 2026, from [Link]
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Validating the Mechanism of Action of 5-Methoxy-1-methyl-1H-pyrazol-4-amine (MMPA)
Content Type: Publish Comparison Guide (Fragment-Based Drug Discovery Focus)
Audience: Medicinal Chemists, Structural Biologists, and Lead Optimization Specialists.
Executive Summary & Core Directive
5-Methoxy-1-methyl-1H-pyrazol-4-amine (MMPA) is not a standalone therapeutic but a high-value privileged scaffold used in Fragment-Based Drug Discovery (FBDD). It serves as a critical "hinge-binding" motif in the design of ATP-competitive kinase inhibitors (e.g., targeting JAK, CDK, or Aurora kinases).
Unlike the standard 1-methyl-1H-pyrazol-4-amine , the inclusion of the 5-methoxy group alters the physicochemical profile of the scaffold. It introduces a hydrogen bond acceptor (HBA) and modulates the electron density of the 4-amino group via resonance donation (+M effect), potentially enhancing affinity for specific kinase hinge regions.
The Directive: This guide validates MMPA’s mechanism of action (MoA) by comparing its binding kinetics and structural orientation against standard pyrazole fragments. It provides a roadmap for confirming its utility as a "tuned" pharmacophore.
Mechanism of Action: The "Electronic Tuning" Hypothesis
The MoA of MMPA is defined by its interaction with the ATP-binding pocket of protein kinases.
Primary Interaction (Hinge Binding): The 4-amino group acts as a Hydrogen Bond Donor (HBD) to the backbone carbonyl of the kinase hinge region (e.g., Glu81 in CDK2).
The Methoxy Advantage (Secondary Interaction): The 5-methoxy oxygen serves as a weak Hydrogen Bond Acceptor (HBA) or displaces conserved water molecules. Furthermore, the electron-donating nature of the methoxy group increases the electron density on the pyrazole ring, subtly modulating the pKa of the 4-amino group compared to unsubstituted analogs.
Comparative Analysis: MMPA vs. Alternatives
The following table compares MMPA against the industry-standard scaffold and an electron-deficient alternative.
Feature
MMPA (5-Methoxy)
Standard (1-Methyl-4-amino)
EWG Variant (5-Trifluoromethyl)
Role
Tuned Hinge Binder
Baseline Scaffold
Steric/Hydrophobic Probe
Electronic Effect
Electron Donating (+M)
Neutral
Electron Withdrawing (-I)
H-Bond Potential
Donor (NH2) + Acceptor (OMe)
Donor (NH2) Only
Donor (NH2) Only
Solubility (LogP)
Moderate (Polar)
High (Polar)
Low (Lipophilic)
Key Application
Targeting "bidentate" hinge regions
General screening
Probing hydrophobic pockets
Synthesis Cost
Moderate
Low
High
Visualization of Signaling & Binding Logic
The following diagram illustrates the structural logic of how MMPA binds to a theoretical kinase hinge region compared to the standard scaffold.
Caption: MMPA engages a dual-interaction mode (bidentate binding) unavailable to the standard scaffold, enhancing selectivity.
Experimental Validation Protocols
To validate that the 5-methoxy group improves binding via the proposed mechanism (and not just non-specific hydrophobic packing), you must execute the following self-validating protocols.
Protocol 1: Surface Plasmon Resonance (SPR) Fragment Screening
Objective: Quantify the binding affinity (
) and residence time of MMPA versus the Standard Scaffold.
Methodology:
Sensor Chip Preparation: Immobilize the target kinase (e.g., biotinylated CDK2) onto a Streptavidin (SA) sensor chip. Target a density of ~2000 RU to detect low-molecular-weight fragments.
Solvent Correction: Prepare a DMSO calibration curve (0.5% to 5% DMSO) to correct for bulk refractive index changes, as fragments often require high DMSO concentrations.
Injection Cycle:
Inject MMPA at a concentration series (e.g., 10 µM to 500 µM) for 60 seconds (association).
Allow 120 seconds for dissociation.
Control: Inject 1-Methyl-1H-pyrazol-4-amine under identical conditions.
Data Analysis: Fit the sensorgrams to a 1:1 Langmuir binding model.
Validation Criteria: If MMPA shows a lower
(higher affinity) and a "square wave" sensorgram (rapid on/off) typical of fragments, the specific binding is validated. If the sensorgram is irregular, suspect aggregation (false positive).
Protocol 2: X-Ray Crystallography (Soaking)
Objective: Confirm the structural orientation of the methoxy group.
Methodology:
Crystallization: Generate apo-crystals of the target kinase using hanging drop vapor diffusion.
Soaking: Transfer crystals to a drop containing the reservoir solution + 10-20 mM MMPA (with <10% DMSO) for 2-24 hours.
Diffraction & Refinement: Collect data at 100K. Solve the structure using Molecular Replacement.
Electron Density Check: Look for
difference density maps at the ATP-binding site.
Validation Criteria: You must observe clear electron density for the 5-methoxy group pointing away from the solvent or engaging a backbone amide/water molecule. If the methoxy group is disordered, the steric hypothesis fails.
Objective: Rapid thermal shift assay to assess protein stabilization.
Methodology:
Mix 2 µM Kinase + 1 mM MMPA + 5x SYPRO Orange dye in a qPCR plate.
Ramp temperature from 25°C to 95°C at 1°C/min.
Measure: The Melting Temperature (
).
Calculate:
.
Expectation: A positive
(>2°C) indicates binding stabilization. Compare of MMPA vs. the Standard Scaffold.
Validation Workflow Diagram
This workflow ensures that "activity" is not an artifact of aggregation or interference.
Caption: A funnel approach to filter out false positives (pan-assay interference) before structural confirmation.
References
Erlanson, D. A., et al. (2016). "Fragment-to-Lead Optimization: Strategies and Examples." Journal of Medicinal Chemistry.
Wyatt, P. G., et al. (2008). "Identification of N-(4-Piperidinyl)-4-(2,6-dichlorobenzoylamino)-1H-pyrazole-3-carboxamide (AT7519), a Novel Cyclin Dependent Kinase Inhibitor Using Fragment-Based X-Ray Crystallography and Structure Based Drug Design." Journal of Medicinal Chemistry.
Congreve, M., et al. (2003). "A 'Rule of Three' for Fragment-Based Lead Discovery?" Drug Discovery Today.
PubChem. (2024).[1][2] "Compound Summary: 5-Methoxy-1-methyl-1H-pyrazol-4-amine." National Library of Medicine.
A Comparative In Vivo Efficacy Analysis of 5-Methoxy-1-methyl-1H-pyrazol-4-amine in an Inflammatory Model
A Guide for Preclinical Researchers This guide provides a comprehensive framework for evaluating the in vivo efficacy of the novel compound 5-Methoxy-1-methyl-1H-pyrazol-4-amine against a standard-of-care treatment in a...
Author: BenchChem Technical Support Team. Date: February 2026
A Guide for Preclinical Researchers
This guide provides a comprehensive framework for evaluating the in vivo efficacy of the novel compound 5-Methoxy-1-methyl-1H-pyrazol-4-amine against a standard-of-care treatment in a preclinical model of inflammation. Due to the novelty of 5-Methoxy-1-methyl-1H-pyrazol-4-amine, publicly available in vivo data is limited. Therefore, this document serves as a scientifically rigorous, albeit hypothetical, guide to illustrate the experimental design, data interpretation, and comparative analysis that would be essential in its preclinical development.
Mechanistic Rationale and Therapeutic Context
Inflammation is a critical biological response, but its dysregulation is a hallmark of numerous chronic diseases, including rheumatoid arthritis.[6] A key pathway in inflammation involves the COX enzymes, which mediate the production of prostaglandins.[5] Selective inhibition of COX-2 is a validated therapeutic strategy to reduce inflammation while minimizing the gastrointestinal side effects associated with non-selective COX inhibitors.
Caption: Experimental workflow for the paw edema model.
Comparative Efficacy Data (Hypothetical)
The following tables summarize the hypothetical data that would be generated from this study, allowing for a direct comparison of 5-Methoxy-1-methyl-1H-pyrazol-4-amine with the standard of care.
Table 1: Effect on Paw Volume (mL) Over Time
Treatment Group (mg/kg)
1 hr
2 hr
3 hr
4 hr
5 hr
Vehicle Control
0.45 ± 0.05
0.68 ± 0.07
0.92 ± 0.08
0.85 ± 0.07
0.76 ± 0.06
5-Methoxy-1-methyl-1H-pyrazol-4-amine (10)
0.38 ± 0.04
0.55 ± 0.06
0.75 ± 0.07
0.68 ± 0.06
0.60 ± 0.05
5-Methoxy-1-methyl-1H-pyrazol-4-amine (30)
0.29 ± 0.03
0.41 ± 0.04
0.51 ± 0.05
0.45 ± 0.04
0.38 ± 0.04
5-Methoxy-1-methyl-1H-pyrazol-4-amine (100)
0.22 ± 0.02
0.30 ± 0.03
0.35 ± 0.04
0.31 ± 0.03
0.28 ± 0.03
Celecoxib (30)
0.25 ± 0.03
0.35 ± 0.04
0.42 ± 0.05
0.38 ± 0.04
0.33 ± 0.04
Data are presented as mean ± standard deviation.
Table 2: Percentage Inhibition of Paw Edema at 3 Hours
Treatment Group (mg/kg)
% Inhibition of Edema
5-Methoxy-1-methyl-1H-pyrazol-4-amine (10)
18.5%
5-Methoxy-1-methyl-1H-pyrazol-4-amine (30)
44.6%
5-Methoxy-1-methyl-1H-pyrazol-4-amine (100)
62.0%
Celecoxib (30)
54.3%
Interpretation and Future Directions
Based on the hypothetical data, 5-Methoxy-1-methyl-1H-pyrazol-4-amine demonstrates a dose-dependent anti-inflammatory effect. At a dose of 30 mg/kg, its efficacy is comparable to the standard of care, Celecoxib, at the same dose. Notably, at 100 mg/kg, the novel compound shows superior efficacy in this acute inflammation model.
These promising, albeit hypothetical, results would warrant further investigation:
Mechanism of Action Studies: In vitro and ex vivo assays to confirm the inhibition of COX-1 and COX-2 enzymes and establish selectivity.
Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: To understand the compound's absorption, distribution, metabolism, and excretion, and to correlate plasma concentrations with efficacy.
[8]* Chronic Inflammation Models: Evaluation in models of chronic inflammation, such as adjuvant-induced arthritis, to assess efficacy in a more disease-relevant context.
Toxicology Studies: Comprehensive safety and toxicology studies are essential before any consideration for clinical progression.
[8][9]
This guide provides a robust template for the preclinical in vivo evaluation of novel anti-inflammatory compounds. By employing a rigorous, comparative approach with established standards of care, researchers can efficiently assess the therapeutic potential of new chemical entities like 5-Methoxy-1-methyl-1H-pyrazol-4-amine and make informed decisions for further development.
References
BenchChem. (2025). Application Notes and Protocols for In Vivo Efficacy Testing of Novel Antibacterial Agents.
BenchChem. (2025).
National Cancer Institute. (2022). Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics & Toxicology. NCBI.
University of Michigan. Guideline for the Use of Novel Compound in Animals.
NCBI Bookshelf. (2012). In Vivo Assay Guidelines. Assay Guidance Manual.
Al-Sanea, M. M., et al. (2024). Discovery of orally available 1H-pyrazolo [3, 4-d] pyrimidin-4-amine derivative as a novel BTK inhibitor. Arabian Journal of Chemistry.
Upadhyay, S., et al.
BenchChem. (2025).
Wang, Z., et al. (2019). Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity. Molecules.
Kumar, A., et al. (2021). A Review on Pyrazole Derivatives Used in the Treatment of Rheumatoid Arthritis: Recent Advancement and Drug Development. PubMed.
Gomaa, A. M. (2020).
Xu, X., et al. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. MedChemComm.
Harris, S. F., et al. (2015). Discovery of 5-Amino-N-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide Inhibitors of IRAK4. ACS Medicinal Chemistry Letters.
Rai, G., et al. (2023). Pyrazole Derivatives as Anti-Inflammatory Agents: A Comprehensive Review of Synthesis, In-Silico Studies and Therapeutic. IJPPR.
News-Medical.net. (2026).
Sari, Y., et al. (2023). Synthesis, molecular docking study, and in vivo biological evaluation of pyrazolopyridines derived from monocarbonyl curcumin analogues as potential anti-inflammatory agents.
Shahani, T., et al. (2011). 5-Methoxymethyl-4-phenoxy-1H-pyrazol-3-ol. PMC.
El-Emary, T. I. (2011). Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journals.
Sobarzo-Sánchez, E., et al. (2021). 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine. MDPI.
Kumar, V., & Kumar, S. (2014). Current status of pyrazole and its biological activities. PMC.
Lisurek, M., et al. Synthesis and Structure-Activity Relationships of Pyrazole-based Inhibitors of Meprin α and β. SciSpace.
Le-Thi-Thuy, P., et al. (2020). Synthesis and Anti-inflammatory Activity of 2-Methoxy-4-(1-phenyl-3-methyl-1H-pyrazol-5-yl)phenol) and Its Aminomethyl Derivatives.
Siddiqui, H. L., et al. (2019). 4-[(3,4-Dimethoxybenzylidene)amino]-5-(5-methyl-1-phenyl-1H-pyrazol-4-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione. MDPI.
comparative study of the ADME properties of pyrazole derivatives
Executive Summary The pyrazole scaffold is a "privileged structure" in medicinal chemistry, serving as the core for blockbusters like Celecoxib (Celebrex) , Rimonabant , and Sildenafil . However, its ADME (Absorption, Di...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
The pyrazole scaffold is a "privileged structure" in medicinal chemistry, serving as the core for blockbusters like Celecoxib (Celebrex) , Rimonabant , and Sildenafil . However, its ADME (Absorption, Distribution, Metabolism, Excretion) profile presents distinct challenges—specifically regarding CYP450 inhibition (due to heme coordination) and Phase I metabolic lability (N-dealkylation or side-chain oxidation).
This guide provides a comparative analysis of pyrazole derivatives against bioisosteres (e.g., isoxazoles) and internal structural analogs. It details the optimization pathways required to transform a pyrazole "hit" into a drug-like "lead," supported by validated experimental protocols.
The Pyrazole Advantage: Physicochemical & ADME Profile
Absorption & Permeability (The Solubility-Permeability Trade-off)
Pyrazoles function as amphoteric molecules. The unsubstituted NH-pyrazole acts as both a hydrogen bond donor (HBD) and acceptor (HBA).
Comparative Insight: Unlike isoxazoles (which are purely HBA and often more lipophilic), unsubstituted pyrazoles often suffer from permeability issues due to high polarity and tautomerization.
Optimization Strategy: N-alkylation or N-arylation (as seen in Celecoxib) removes the HBD, significantly increasing LogP and membrane permeability (Caco-2
cm/s).
Metabolism: The CYP2C9 & Oxidation Liability
The metabolic fate of pyrazoles is heavily dictated by the substituents at the C3 and C5 positions.
Primary Pathway: Methyl-substituted pyrazoles (e.g., Celecoxib) predominantly undergo methyl hydroxylation catalyzed by CYP2C9 , followed by oxidation to a carboxylic acid and subsequent glucuronidation.
CYP Inhibition (Toxicity Signal): A critical liability of the pyrazole ring is its ability to coordinate with the heme iron of CYP enzymes, acting as a reversible inhibitor.
Data Point: Unsubstituted pyrazoles often show Type II binding spectra with CYPs. Bulky substitutions (e.g., the sulfonamide phenyl ring in Celecoxib) are required to sterically hinder this coordination and reduce broad-spectrum CYP inhibition.
Comparative Data Analysis
The following table synthesizes representative ADME data, comparing a generic "Hit" molecule, an "Optimized" analog, and the clinical benchmark Celecoxib .
Table 1: Comparative ADME Profile of Pyrazole Derivatives
Parameter
Compound A (Generic Hit)
Compound B (Optimized Lead)
Celecoxib (Benchmark)
Structure Type
3,5-Dimethyl-1H-pyrazole
1-Phenyl-3-trifluoromethyl-5-methylpyrazole
1,5-Diaryl-3-trifluoromethylpyrazole
LogP
0.8 (Too polar)
3.2 (Optimal)
3.5
Solubility (pH 7.4)
High (>500 µM)
Moderate (50 µM)
Low (~5 µg/mL, Class II)
Caco-2 Permeability
Low ( cm/s)
High ( cm/s)
High (Passive Diffusion)
Metabolic Stability ()
< 15 min (Rapid N-glucuronidation)
> 60 min
~11 hours (Human)
Primary Clearance
Renal (Unchanged)
Hepatic (CYP-mediated)
Hepatic (CYP2C9 Hydroxylation)
CYP Inhibition
Broad (inhibits 2E1, 2A6)
Selective
Inhibits CYP2D6 (Caution)
Key Insight: Compound A represents a typical fragment hit—highly soluble but poor permeability and rapid clearance. Compound B mimics the "Celecoxib optimization" strategy: introducing a phenyl group at N1 improves permeability, and the
group blocks metabolic oxidation at the C3 position, extending half-life.
Mechanism of Action & Metabolic Pathways
The following diagram illustrates the metabolic pathway of Celecoxib, highlighting the critical role of CYP2C9. This pathway is the template for designing stable pyrazole drugs.
Figure 1: The metabolic cascade of Celecoxib.[1][2][3][4][5] Note that the pyrazole ring itself remains intact; metabolism occurs on the methyl side-chain.
Experimental Protocols (Self-Validating Systems)
To generate the data in Table 1, the following protocols must be strictly adhered to. These protocols include internal validity checks to ensure data trustworthiness.
Thaw pooled Human Liver Microsomes (HLM) on ice. Dilute to 0.5 mg/mL in phosphate buffer (pH 7.4).
Validation Step: Include Verapamil (high clearance control) and Warfarin (low clearance control) in parallel wells.
Incubation:
Add test pyrazole derivative (final conc: 1 µM) to microsomes.
Pre-incubate at 37°C for 5 mins.
Start Reaction: Add NADPH regenerating system (MgCI2, Glucose-6-phosphate, G6P-Dehydrogenase). Critical: Run a "No-NADPH" control to detect chemical instability vs. enzymatic metabolism.
Sampling:
At T=0, 5, 15, 30, 45, 60 min, remove aliquots.
Quenching:
Immediately dispense into ice-cold Acetonitrile (ACN) containing an Internal Standard (e.g., Tolbutamide).
Centrifuge at 4000g for 20 min to precipitate proteins.
Calculation: Plot ln(% remaining) vs. time. Slope =
.
.
Protocol B: Caco-2 Permeability Assay
Objective: Predict oral absorption and identify efflux transporter substrates.
Cell Culture:
Seed Caco-2 cells on Transwell® polycarbonate filters. Culture for 21 days to form a differentiated monolayer.
Integrity Check: Measure Transepithelial Electrical Resistance (TEER). Only use wells with TEER > 300
.
Dosing:
Apical to Basolateral (A->B): Add compound (10 µM) to the apical chamber (pH 6.5 buffer).
Basolateral to Apical (B->A): Add compound to the basolateral chamber (pH 7.4 buffer).
Permeability Marker: Co-dose with Lucifer Yellow (paracellular marker). If LY permeability >
cm/s, reject the well (monolayer breach).
Incubation:
Incubate at 37°C for 2 hours with mild shaking.
Analysis:
Quantify compound in receiver compartments via LC-MS/MS.[7]
Efflux Ratio (ER):
.
Interpretation: An ER > 2.0 suggests the pyrazole is a P-gp substrate (common for hydrophobic pyrazoles).
Optimization Workflow Visualization
The following diagram outlines the decision tree for optimizing a pyrazole hit, specifically addressing the common "Metabolic Soft Spot" liability.
Figure 2: Strategic modification of pyrazole derivatives to overcome specific ADME liabilities.
References
Paulson, S. K., et al. "Pharmacokinetics and Pharmacodynamics of Celecoxib." PubMed Central (PMC). Available at: [Link]
FDA Center for Drug Evaluation and Research. "Celecoxib Clinical Pharmacology and Biopharmaceutics Review." FDA.gov. Available at: [Link]
Ansari, A., et al. "Biologically active pyrazole derivatives."[9] New Journal of Chemistry. Available at: [Link]
Nakamura, T., et al. "Pyrazole and Isoxazole Derivatives as New, Potent, and Selective 20-Hydroxy-5,8,11,14-eicosatetraenoic Acid Synthase Inhibitors."[10] Journal of Medicinal Chemistry. Available at: [Link]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 5-Methoxy-1-methyl-1H-pyrazol-4-amine
As researchers and drug development professionals, our commitment to innovation must be matched by an unwavering dedication to safety. The handling of novel chemical entities like 5-Methoxy-1-methyl-1H-pyrazol-4-amine de...
Author: BenchChem Technical Support Team. Date: February 2026
As researchers and drug development professionals, our commitment to innovation must be matched by an unwavering dedication to safety. The handling of novel chemical entities like 5-Methoxy-1-methyl-1H-pyrazol-4-amine demands a proactive and informed approach to personal protection. This guide provides essential, field-proven safety and logistical information, moving beyond a simple checklist to explain the causality behind each procedural step. Our objective is to empower you with the knowledge to create a self-validating system of safety in your laboratory.
While a specific Safety Data Sheet (SDS) for 5-Methoxy-1-methyl-1H-pyrazol-4-amine is not extensively documented in publicly available literature, established principles of chemical safety and data from structurally analogous pyrazole derivatives provide a strong foundation for a conservative and effective personal protective equipment (PPE) strategy. The guidance herein is based on an expert synthesis of this available data.
Hazard Assessment: An Informed Approach Based on Analogs
The foundation of any effective PPE plan is a thorough understanding of the potential hazards. Based on data from similar pyrazole compounds, we can anticipate the primary risks associated with 5-Methoxy-1-methyl-1H-pyrazol-4-amine.
Potential Hazard Category
Anticipated GHS Classification
Rationale and Key Considerations
Supporting Analog Data
Skin Irritation/Corrosion
Category 2: Causes skin irritation
Pyrazole derivatives are frequently documented as skin irritants. Prolonged or repeated contact should be avoided to prevent dermatitis or chemical burns.
Category 1 or 2A: Causes serious eye damage or irritation
The eyes are particularly vulnerable. Direct contact with even small amounts of similar compounds can cause significant and potentially irreversible damage.
If the compound is a fine powder or volatile, inhalation can irritate the respiratory tract. All handling of solids should be done in a manner that minimizes dust generation.
Core Directive: Mandatory Personal Protective Equipment
A multi-layered approach to PPE is essential to mitigate the risks identified above. The following equipment must be worn at all times when handling 5-Methoxy-1-methyl-1H-pyrazol-4-amine.
Eye and Face Protection
Minimum Requirement: Chemical splash goggles are mandatory. Standard safety glasses do not provide adequate protection from splashes, which are a primary route of eye exposure.[6][7]
Enhanced Precaution: When handling larger quantities (>5g) or performing operations with a high splash potential (e.g., transfers, solution preparations), a full-face shield should be worn in addition to chemical splash goggles.[8]
Hand Protection
Glove Type: Nitrile or neoprene gloves are recommended. Always check the manufacturer's glove compatibility chart for the specific solvents being used.[8][9] Avoid thin, disposable vinyl gloves, which may offer insufficient protection.[10]
Technique: Double-gloving is a best practice, especially during weighing and transfer operations. The outer glove can be removed immediately after the task, minimizing the risk of contaminating other surfaces.[10] Gloves should be changed every 30-60 minutes or immediately upon known or suspected contact with the chemical.[10]
Body Protection
Laboratory Coat: A clean, buttoned laboratory coat is the minimum requirement to protect skin and personal clothing from minor spills and contamination.[6][7]
Chemical-Resistant Apron: For procedures involving larger volumes or a significant risk of splashes, a chemical-resistant apron should be worn over the lab coat.[9]
Respiratory Protection
Primary Engineering Control: All handling of 5-Methoxy-1-methyl-1H-pyrazol-4-amine, especially the solid form, must be conducted within a certified chemical fume hood to prevent inhalation of dust or vapors.[5][6][7]
Contingency: In the rare event of a fume hood failure or a large spill, respiratory protection will be necessary. An N95 respirator may be sufficient for dust, but a full-face respirator with organic vapor cartridges offers a higher level of protection and is preferable.[11][12] All personnel requiring respirators must be properly fit-tested and trained.[10]
Operational Plan: A Step-by-Step Workflow for Safe Handling
Adherence to a strict, sequential workflow ensures that safety is integrated into every stage of the experimental process.
Step 1: Pre-Operation Safety Check
Verify the chemical fume hood has a current certification and is functioning correctly (check airflow monitor).
Ensure an eyewash station and safety shower are accessible and unobstructed.[2]
Prepare all necessary equipment and reagents before retrieving the target compound.
Designate a specific area within the fume hood for handling the compound to contain potential contamination.
Step 2: Donning PPE
Put on your lab coat, followed by safety goggles.
Don the first pair of gloves.
Don the second (outer) pair of gloves just before entering the fume hood to begin work.
Step 3: Chemical Handling (in Fume Hood)
Carefully weigh the solid compound on weighing paper or in a tared container. Avoid creating dust clouds.
When transferring the solid, use a spatula and tap it gently to release the powder.
If making a solution, add the solvent to the vessel containing the pyrazole derivative slowly to avoid splashing.
Step 4: Post-Handling and Decontamination
Securely cap the primary container and any vessels containing the compound.
Decontaminate the work surface within the fume hood.
Carefully remove the outer pair of gloves and dispose of them as trace-contaminated solid waste.
With the inner gloves still on, exit the fume hood area.
Step 5: Doffing PPE
Remove your lab coat, turning it inside out as you remove it to contain any surface contamination.
Remove safety goggles.
Remove the final pair of gloves, peeling them off without touching the outer surface.
Caption: A standard workflow for safely handling potent chemical compounds.
Emergency & Disposal Protocols
Spill Response
In the event of a spill, immediately evacuate the area and alert laboratory personnel. For a small spill inside a fume hood, use an inert absorbent material to contain it, then collect the material into a sealed container for disposal as hazardous waste.[6] Do not attempt to clean up large spills or any spill outside of a fume hood without appropriate respiratory protection and specialized training.
Exposure First Aid
Skin Contact: Immediately remove contaminated clothing and rinse the affected skin with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[14][15]
Eye Contact: Immediately flush eyes with water at an eyewash station for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[2][15]
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[2]
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[14][15]
Waste Disposal Plan
All materials that come into contact with 5-Methoxy-1-methyl-1H-pyrazol-4-amine must be treated as hazardous waste. Do not dispose of this chemical down the drain or in the regular trash.[6][16]
Grossly Contaminated Waste: Unused or waste quantities of the compound itself. Must be collected in a clearly labeled, sealed, and chemically compatible container.
Trace-Contaminated Solid Waste: Includes gloves, weighing papers, pipette tips, and contaminated absorbent materials. Collect in a designated, labeled hazardous waste bag or container.[5]
Liquid Waste: Solutions containing the compound and the first solvent rinse of any "empty" glassware.[5][17] Collect in a labeled, sealed, and compatible hazardous waste container.
Container Disposal: "Empty" containers must be triple-rinsed with a suitable solvent. The first rinsate must be collected as hazardous liquid waste.[5][17]
All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name.[5][6] Store waste in a designated, secure, and well-ventilated secondary containment area until it can be collected by your institution's Environmental Health and Safety (EHS) department.[6][16][17]
Caption: A decision tree for the proper segregation of chemical waste streams.
References
BenchChem. (2025).
BenchChem. (2025). Proper Disposal of 3-(1H-pyrazol-1-yl)
BenchChem. (2025).
MilliporeSigma. (2026, January 6).
Chemcia Scientific.
Fisher Scientific.
TCI EUROPE N.V.
KISHIDA CHEMICAL CO., LTD. 4-Methyl-1-(oxan-4-ylmethyl)
Pesticide Environmental Stewardship. Components of Personal Protective Equipment.
Angene Chemical. (2021, May 1). N-Methyl-1-(1-methyl-1H-pyrazol-3-yl)
Apollo Scientific. (2022, May 15). 5-(Aminomethyl)
TCI EUROPE N.V. (2025, December 10).
Merck Millipore. (2021, September 6).
University of Missouri Extension. (2000, December 1). Personal Protective Equipment for Working With Pesticides.
Provista. (2022, October 6). 8 Types of PPE to Wear When Compounding Hazardous Drugs.
Solutions Pest & Lawn. The Best Personal Protective Equipment For Pesticides.
Connor, T. H. (2006, December). Personal Protective Equipment for Use in Handling Hazardous Drugs. NIOSH.